Permethrin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
| Record name | PERMETHRIN | |
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DSSTOX Substance ID |
DTXSID8022292 | |
| Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
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Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
| Record name | Permethrin | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
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Molecular and Cellular Mechanisms of Permethrin Action
Neurophysiological Disruptions Induced by Permethrin (B1679614)
The core neurophysiological disruption caused by this compound stems from its interaction with ion channels embedded in nerve cell membranes. This interaction alters the normal flow of ions, leading to aberrant electrical signaling. patsnap.comnih.govservice.gov.uk
Interaction with Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. They undergo rapid conformational changes in response to membrane depolarization, transitioning through closed, open, and inactivated states. nih.gov this compound specifically targets these channels, profoundly altering their gating kinetics. patsnap.comnih.govservice.gov.uk
This compound binds to VGSCs and modifies their gating properties, most notably by significantly prolonging the time the channels remain in the open state. patsnap.comnih.govservice.gov.uk This occurs because this compound inhibits the normal fast inactivation of the sodium channel. nih.gov This prolonged opening leads to a sustained influx of sodium ions into the nerve cell. patsnap.comservice.gov.uk
Research findings indicate that this compound can interact with VGSCs in both their closed and open states, although binding appears to have a greater affinity for the open state in some insect sodium channels. nih.gov The binding site of this compound is thought to be located between the linker and the S5 and S6 transmembrane helices of the channel's alpha subunit. plos.org
A data table here would summarize research findings on the binding affinity of this compound to different states (closed, open) of VGSCs from various species (e.g., insects vs. mammals), potentially showing dissociation constants or other measures of affinity from patch-clamp or binding studies.
The persistent influx of sodium ions due to the prolonged opening of VGSCs results in a sustained depolarization of the nerve membrane. patsnap.comservice.gov.uk This prolonged depolarization disrupts the normal cycle of depolarization and repolarization required for efficient nerve impulse transmission. patsnap.com Instead of a single, discrete action potential, the affected neuron may fire repetitively or enter a state of depolarizing block, where it is unable to generate further action potentials. service.gov.uknih.govinchem.org This disruption in signal transmission leads to a loss of coordinated nerve activity. patsnap.com
Mechanism of Channel Gating Alteration and Prolonged Depolarization
Repetitive Activity Induction in Peripheral Nervous System
A hallmark effect of Type I pyrethroids like this compound is the induction of repetitive firing in nerve fibers, particularly in the peripheral nervous system. service.gov.ukinchem.orgnih.gov This occurs because the prolonged sodium tail current following a single stimulus lowers the threshold for activation of further action potentials in sensory nerve endings. inchem.org Electrophysiological recordings have demonstrated trains of nerve impulses in response to a single stimulus in this compound-exposed nerves. service.gov.uknih.govinchem.org This hyperexcitability contributes to the observed neurotoxic symptoms in affected organisms. inchem.org
A data table here could present electrophysiological data, such as the number of repetitive firings observed in response to a single stimulus in different nerve preparations (e.g., isolated insect nerves, frog peripheral nerves) exposed to varying concentrations of this compound.
Effects on Neurotransmitter Release and Synaptic Function
This compound's impact extends to synaptic function, influencing neurotransmitter release. Membrane depolarization induced by this compound can lead to enhanced neurotransmitter release from presynaptic terminals. service.gov.uknih.govresearchgate.net Studies in cockroaches have shown that this compound can drastically increase acetylcholine (B1216132) (ACh) concentration within the synaptic cleft. service.gov.uk This enhanced release can initially cause a transient facilitation of synaptic transmission. annualreviews.org However, prolonged disruption can eventually lead to a blockage of excitation, possibly due to neurotransmitter depletion or desensitization of postsynaptic receptors. service.gov.ukannualreviews.org
Research also suggests that this compound can increase spontaneous glutamate (B1630785) release from hippocampal neurons in a calcium-dependent manner, independent of its effects on voltage-gated sodium channels or certain types of voltage-gated calcium channels. mdpi.comnih.gov This indicates a more complex interaction with synaptic mechanisms than solely through VGSC modulation.
A data table here could show the effect of this compound on the frequency of miniature excitatory postsynaptic currents (mEPSCs) or the concentration of specific neurotransmitters (e.g., acetylcholine, glutamate) in synaptic preparations, with corresponding control data.
Potential Interactions with Other Ion Channels (e.g., Calcium, Chloride)
Some studies indicate that pyrethroids, including this compound, may interact with calcium channels. patsnap.comnih.gov For instance, this compound has been reported to modulate cholinergic mini-synaptic currents by partially blocking calcium channels in Drosophila brain. ebi.ac.uk However, other research suggests that this compound's effect on increasing glutamate release in hippocampal neurons is calcium-dependent but independent of N- and P/Q-type voltage-gated calcium channels, implying interaction with other calcium sources or channel types. nih.gov Some pyrethroids have been shown to activate voltage-gated calcium channels, although this compound was reported to be without effect on intracellular calcium concentration in mouse neocortical neurons in one study. researchgate.net
Interactions with chloride channels have also been suggested, particularly for Type II pyrethroids, but this compound (a Type I pyrethroid) may also have some influence. nih.gov For example, changes in chloride channel function may be associated with altered ion transport in the skin following this compound exposure. nih.govresearchgate.net At relatively high concentrations, pyrethroids can act on gamma-aminobutyric acid (GABA)-gated chloride channels, which may contribute to excitability. nih.gov this compound has been reported to inhibit the GABA receptor. nih.gov
Comparative Neurophysiological Selectivity in Biological Systems
A key characteristic of this compound is its selective toxicity, being highly effective against arthropods while exhibiting relatively low toxicity to mammals. patsnap.comresearchgate.net This selectivity is attributed to differences in both the target site (voltage-gated sodium channels) and metabolic detoxification pathways between these groups of organisms. patsnap.comrsc.orgresearchgate.net
Differential Sensitivity Across Arthropod Species
While this compound is broadly active against many arthropods, the sensitivity can vary significantly between species. This differential sensitivity can be influenced by factors such as variations in the structure and function of their VGSCs, as well as differences in their ability to metabolize the compound.
Research has identified that mutations in the VGSC gene, often referred to as kdr (knockdown resistance) mutations, are a major mechanism of this compound resistance in various arthropod species. nih.govjpionline.orgresearchgate.net These mutations can lead to amino acid substitutions in the sodium channel alpha subunit, reducing the binding affinity of this compound and consequently decreasing the mite's sensitivity to its neurotoxic effects. researchgate.netnih.gov Over 50 sodium channel mutations have been linked to kdr in different arthropod pests and disease vectors. nih.gov
Beyond target-site insensitivity, differences in metabolic rates also contribute to varying sensitivities. Arthropods with higher levels or more efficient variants of enzymes involved in this compound detoxification, such as esterases and cytochrome P450 enzymes, can break down the compound more rapidly, leading to lower internal concentrations and reduced toxicity.
Basis for Mammalian vs. Arthropod Selectivity
The selective toxicity of this compound towards arthropods over mammals is a result of a combination of factors related to differences in their sodium channels and metabolic capabilities.
One significant factor is the difference in the sensitivity of voltage-gated sodium channels between mammals and insects. Insect sodium channels are generally much more sensitive to pyrethroids like this compound compared to their mammalian counterparts. nih.govnih.govannualreviews.orgnih.gov Studies comparing insect and mammalian sodium channel isoforms in common expression systems have demonstrated this higher sensitivity in insect channels. nih.gov Although mammalian sodium channels share fundamental structural and functional properties with insect channels, there are subtle variations, including differences in the length of cytoplasmic linkers and specific amino acid residues in critical regions, which can influence pyrethroid binding and action. nih.govresearchgate.net For instance, at a position corresponding to a common kdr mutation (M918T) in insects, mammalian sodium channels typically have an isoleucine residue. nih.gov
In addition to target-site differences, metabolic detoxification plays a crucial role in the lower toxicity of this compound to mammals. Mammals possess efficient enzymatic systems, primarily involving esterases and cytochrome P450 enzymes, that rapidly metabolize this compound into less toxic, more water-soluble metabolites that can be readily excreted. rsc.orgresearchgate.netnih.govresearchgate.netwho.int The metabolism of this compound in mammals involves ester hydrolysis and oxidation at various sites on the molecule. nih.govwho.int The trans isomer of this compound is generally metabolized faster by esterases than the cis isomer. nih.govwho.int This rapid metabolic clearance in mammals prevents the accumulation of this compound to levels that would cause significant neurotoxicity. rsc.orgresearchgate.net In contrast, arthropods generally have less efficient metabolic pathways for breaking down pyrethroids, leading to higher and more sustained internal concentrations of the parent compound, thus enhancing its toxicity. researchgate.netwikipedia.org
Data Table Example (Illustrative - actual data would require specific experimental results):
| Species | Target Site Sensitivity (Relative to Mammal) | Primary Metabolic Pathway Efficiency (Relative to Mammal) | Overall Sensitivity to this compound |
| Drosophila melanogaster | High | Lower | High |
| Anopheles spp. | High (can vary with resistance) | Lower (can vary with resistance) | High (can vary with resistance) |
| Sarcoptes scabiei | High (can vary with resistance) | Lower (can vary with resistance) | High (can vary with resistance) |
| Homo sapiens | Lower | Higher | Lower |
Note: This table is illustrative and represents generalized comparisons based on the mechanisms discussed. Specific quantitative data would depend on the particular study and species/strain examined.
Insecticide Resistance Mechanisms and Management in Permethrin
Genetic and Molecular Basis of Permethrin (B1679614) Resistance
The development of this compound resistance in insect populations is underpinned by genetic changes that lead to reduced susceptibility. These changes can affect the target site of this compound, the voltage-gated sodium channel (VGSC), or enhance the activity of enzymes involved in breaking down the insecticide. plos.orgplos.orgdergipark.org.tr
Target-Site Insensitivity Mutations
This compound exerts its insecticidal effect by binding to and disrupting the normal function of the voltage-gated sodium channel (VGSC) in insect neurons. jpionline.orgnih.gov Mutations in the gene encoding the VGSC can lead to target-site insensitivity, reducing this compound's binding affinity or altering channel kinetics in a way that diminishes its toxic effects. dergipark.org.trjpionline.orgoup.com This mechanism is often referred to as knockdown resistance (kdr). plos.orgwho.int
Knockdown Resistance (kdr) Alleles and Their Characterization (e.g., Cys1,534, Ile1,016/Val1,016, L1014F, L1014S)
Knockdown resistance (kdr) is a well-characterized mechanism of this compound resistance resulting from point mutations in the VGSC gene. who.intmdpi.com These mutations alter specific amino acid residues in the sodium channel protein, making it less sensitive to this compound binding. jpionline.orgoup.com Several kdr mutations have been identified across various insect species resistant to this compound and other pyrethroids.
Notable kdr alleles include mutations at positions homologous to L1014, V1016, and F1534 in the house fly (Musca domestica) VGSC, which correspond to different domains and segments of the channel protein. who.intbiorxiv.org For instance, the L1014F (leucine to phenylalanine) and L1014S (leucine to serine) mutations are common kdr alleles found in many insect species, although L1014F/S is not typically found in Aedes aegypti due to codon constraints requiring multiple SNPs. biorxiv.orgresearchgate.net
In Aedes aegypti, key kdr mutations associated with this compound resistance include V1016I (valine to isoleucine) and F1534C (phenylalanine to cysteine). plos.orgwho.intmdpi.com The V1016I mutation, particularly in combination with F1534C, has been shown to enhance resistance to this compound. plos.org Another mutation, V410L, has also been associated with pyrethroid resistance in Ae. aegypti. plos.org In head lice (Pediculus humanus capitis), mutations such as M815I, T917I, and L920F in the voltage-sensitive sodium channel (VSSC) gene are linked to this compound resistance. mdpi.com The T917I mutation, alone or with others, is significant in conferring resistance. mdpi.com
Research findings highlight the prevalence and impact of these mutations. For example, studies in Culex quinquefasciatus have shown a strong correlation between the frequency of the L-to-F kdr mutation and elevated levels of this compound resistance in field populations. oup.comoup.comnih.gov However, some resistant populations may not exhibit this specific mutation, suggesting the involvement of other resistance mechanisms. oup.comoup.comnih.gov In Aedes aegypti from Saudi Arabia, the F1534C and V1016G mutations were detected at high frequencies in this compound-resistant mosquitoes. who.int A study in Aedes albopictus in China identified the F1534S mutation as positively correlated with this compound resistance. frontiersin.org
Table 1 summarizes some characterized kdr mutations and their associated insect species and effects on this compound resistance.
Table 1: Examples of kdr Mutations and Associated this compound Resistance
| Mutation Homology (e.g., House Fly) | Amino Acid Change | Insect Species | Location in VGSC (Domain/Segment) | Effect on this compound Sensitivity | Source(s) |
| L1014F | Leucine to Phenylalanine | Culex quinquefasciatus, various | Domain II, Segment 6 | Reduced sensitivity, important for resistance development. oup.comoup.com | oup.comoup.comnih.gov |
| L1014S | Leucine to Serine | Various | Domain II, Segment 6 | Reduced sensitivity. researchgate.net | biorxiv.orgresearchgate.net |
| V1016I | Valine to Isoleucine | Aedes aegypti | Domain II | Contributes to resistance, enhances F1534C-mediated resistance. plos.orgwho.int | plos.orgwho.intmdpi.com |
| V1016G | Valine to Glycine | Aedes aegypti | Domain II | Associated with resistance to type I and type II pyrethroids. who.int | who.intbiorxiv.orgresearchgate.net |
| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Domain III, Segment 6 | Associated with resistance, particularly to type I pyrethroids. plos.orgwho.int | plos.orgwho.intmdpi.com |
| F1534S | Phenylalanine to Serine | Aedes albopictus | Domain III, Segment 6 | Positively correlated with this compound resistance. frontiersin.org | frontiersin.org |
| M815I | Methionine to Isoleucine | Pediculus humanus capitis | Domain II | Associated with reduced susceptibility. mdpi.com | mdpi.com |
| T917I | Threonine to Isoleucine | Pediculus humanus capitis | Domain II, IIS1-2 extracellular loop | Significant in conferring resistance, can cause complete insensitivity. mdpi.comspinosadrx.com | mdpi.comspinosadrx.com |
| L920F | Leucine to Phenylalanine | Pediculus humanus capitis | Domain II | Associated with reduced susceptibility. mdpi.com | mdpi.com |
| V410L | Valine to Leucine | Aedes aegypti | Not specified | Associated with pyrethroid resistance. plos.org | plos.org |
| S989P | Serine to Proline | Aedes aegypti | Domain II | Associated with pyrethroid resistance, often found with V1016G. who.intbiorxiv.orgresearchgate.net | who.intbiorxiv.orgresearchgate.net |
Role of VGSC Structural Modifications
Mutations in the VGSC gene lead to structural modifications in the sodium channel protein. These modifications can affect the channel's conformation and dynamics, particularly in regions involved in insecticide binding. jpionline.orgmdpi.com this compound typically binds to the open or active state of the sodium channel, prolonging its open state and leading to paralysis and death. jpionline.orgnih.gov Structural changes induced by kdr mutations can reduce the affinity of this compound binding or favor channel states (e.g., closed state) that are less susceptible to this compound's action. mdpi.comnih.gov
Studies using molecular modeling and docking simulations have investigated how mutations, such as the L1014C mutation in Anopheles funestus, can alter the molecular interaction between this compound and the VGSC protein, affecting complex stability and conferring resistance. jpionline.org Electrophysiological studies have confirmed that certain kdr mutations reduce the sensitivity of the sodium channel to this compound. plos.orgspinosadrx.com The location of these mutations, often in the transmembrane segments (e.g., IIS6 and IIIS6) that form the insecticide binding pocket, is critical to their impact on channel function and insecticide interaction. who.intmdpi.com
Metabolic Resistance Pathways
In addition to target-site insensitivity, enhanced metabolic detoxification plays a significant role in this compound resistance. plos.orgplos.org Insects possess enzyme systems that can metabolize insecticides into less toxic or inactive compounds, facilitating their excretion. The primary enzyme families involved in the metabolic detoxification of this compound are cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs). plos.orgplos.org
Role of Cytochrome P450 Monooxygenases (CYP450s) in Detoxification
Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides like this compound. plos.orgauburn.eduresearchgate.net CYP450-mediated detoxification is a major mechanism of metabolic resistance to pyrethroids in many insect species. plos.orgoup.comnih.gov These enzymes typically catalyze the oxidation of this compound, leading to its breakdown into less toxic metabolites. plos.org
Elevated expression or activity of specific CYP450 genes is frequently associated with this compound resistance. mdpi.complos.orgauburn.edu Studies in Aedes aegypti have implicated several CYP genes in pyrethroid resistance, although the specific genes responsible can vary between populations. plos.orgplos.org In Culex pipiens quinquefasciatus, enhanced detoxification by CYP450 monooxygenases is a major mechanism conferring this compound resistance, often acting in combination with kdr mutations. researchgate.netoup.comnih.gov Research on a this compound-resistant strain of Culex pipiens quinquefasciatus (ISOP450) demonstrated that high resistance levels were solely due to P450-mediated detoxification. researchgate.net
In Anopheles mosquitoes, key malaria vectors, CYP450s also contribute significantly to this compound resistance. For instance, studies in Anopheles funestus have shown overexpression of CYP6P9b and other CYP genes in this compound-resistant populations. malariaworld.orgresearchgate.net In Anopheles arabiensis, increased transcription of CYP4G16 has been linked to this compound resistance. nih.gov The use of synergists like piperonyl butoxide (PBO), which inhibits CYP450 activity, can often restore this compound susceptibility in resistant insects, providing evidence for the involvement of these enzymes. mdpi.comauburn.eduoup.comoup.com
Table 2 provides examples of CYP450 genes implicated in this compound resistance in different insect species.
Table 2: Examples of CYP450 Genes Associated with this compound Resistance
| CYP Gene Family/Specific Gene | Insect Species | Role in this compound Resistance | Source(s) |
| CYP450s (general) | Various insects | Major role in metabolic detoxification of this compound. plos.orgplos.orgplos.orgauburn.eduresearchgate.netoup.comnih.gov | plos.orgplos.orgplos.orgauburn.eduresearchgate.netoup.comnih.gov |
| Specific CYP genes | Aedes aegypti | Several genes implicated, contribute to resistance. plos.orgplos.org | plos.orgplos.org |
| CYP6P9b | Anopheles funestus | Overexpressed in this compound-resistant populations. malariaworld.orgresearchgate.net | malariaworld.orgresearchgate.net |
| CYP4G16 | Anopheles arabiensis | Increased transcription linked to this compound resistance. nih.gov | nih.gov |
| Specific CYP genes | Culex pipiens quinquefasciatus | Contribute significantly to high levels of this compound resistance, can be the sole mechanism. researchgate.netoup.com | researchgate.netoup.com |
| Specific CYP genes | Musca domestica | Multiple genes overexpressed and induced by this compound. auburn.edu | auburn.edu |
| Oxidase enzymes | Aedes aegypti (Malaysia) | Elevated activity associated with this compound resistance. nih.gov | nih.gov |
Involvement of Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are another family of detoxification enzymes that can contribute to this compound resistance. plos.orgplos.org GSTs are involved in the metabolism of various xenobiotics, including some insecticides, often by catalyzing the conjugation of glutathione to the insecticide molecule, making it more water-soluble and easier to excrete. portlandpress.comwho.intnih.gov
While CYP450s are generally considered the primary metabolic enzymes for pyrethroids like this compound, GSTs have also been implicated in resistance, sometimes through direct metabolism or by protecting tissues from oxidative stress induced by insecticide exposure. portlandpress.comnih.gov Studies have shown elevated GST activity or expression in this compound-resistant insect populations. plos.orgnih.govmdpi.comusc.edu.au
In Anopheles funestus, the GSTe2 gene was found to be highly upregulated in this compound-resistant mosquitoes, suggesting its contribution to resistance, possibly through cross-resistance mechanisms also affecting DDT. malariaworld.orgresearchgate.net Research on Sarcoptes scabiei mites has associated this compound resistance with heightened activity or expression of GSTs. nih.govmdpi.comusc.edu.au In Aedes aegypti, while GSTs are strongly linked to DDT resistance, they may also play a role in this compound resistance, potentially through cross-resistance mechanisms or by handling metabolites. plos.orgplos.orgwho.intwho.int Studies in Aedes albopictus have identified specific GST isoforms (Delta and Epsilon GSTs) involved in the detoxification of this compound. mdpi.com
Table 3 lists examples of GSTs associated with this compound resistance.
Table 3: Examples of GSTs Associated with this compound Resistance
| GST Family/Specific Gene | Insect Species | Role in this compound Resistance | Source(s) |
| GSTs (general) | Various insects | Contribute to metabolic resistance, potentially through direct metabolism or oxidative stress protection. plos.orgplos.orgnih.govnih.govmdpi.com | plos.orgplos.orgnih.govnih.govmdpi.com |
| GSTe2 | Anopheles funestus | Highly upregulated in this compound-resistant populations, potentially involved in cross-resistance. malariaworld.orgresearchgate.net | malariaworld.orgresearchgate.net |
| Specific GSTs | Sarcoptes scabiei | Heightened activity or expression associated with this compound resistance. nih.govmdpi.comusc.edu.au | nih.govmdpi.comusc.edu.au |
| Delta and Epsilon GSTs | Aedes albopictus | Specific isoforms involved in this compound detoxification. mdpi.com | mdpi.com |
Esterase-Mediated Degradation and Biotransformation
Metabolic resistance, involving the increased capacity of insects to detoxify or sequester insecticides, is a major mechanism contributing to this compound resistance. Among the key enzymes involved in this process are esterases, particularly carboxylesterases (CarEs). nih.govresearchgate.netresearchgate.net These enzymes catalyze the hydrolysis of ester bonds within the this compound molecule, breaking it down into less toxic metabolites such as 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde (B142659). nih.govresearchgate.net
Studies have demonstrated a strong association between elevated esterase activity and this compound resistance in various insect species, including the house fly (Musca domestica) and the mosquito (Culex quinquefasciatus). nih.govresearchgate.netcabidigitallibrary.org Research on Musca domestica has identified multiple carboxylesterase genes that are significantly upregulated in pyrethroid-resistant strains. nih.gov In vitro studies using insect cell expression systems have confirmed that these carboxylesterases can efficiently hydrolyze this compound, conferring enhanced tolerance to the insecticide. nih.gov For instance, certain alpha-esterases like MdαE17 in M. domestica exhibit higher metabolic abilities towards this compound compared to other esterases. nih.gov
In Culex quinquefasciatus, elevated levels of non-specific esterases have been implicated in this compound resistance, although the levels might be lower compared to resistance against other insecticide classes like organophosphates. cabidigitallibrary.org Functional characterization of novel carboxylesterases in Cx. quinquefasciatus has shown that specific CarE genes are overexpressed in resistant larvae and can metabolize this compound, contributing to resistance development. researchgate.net
Other Contributing Genetic Factors
Beyond esterase-mediated metabolism, other genetic factors significantly contribute to this compound resistance. Overexpression of cytochrome P450 monooxygenases (P450s) is another crucial metabolic resistance mechanism. nih.govnih.govmdpi.com P450 enzymes are involved in the oxidative metabolism of this compound, leading to its detoxification. mdpi.comfrontiersin.org Multiple P450 genes have been found to be upregulated in this compound-resistant insects, and studies using RNA interference (RNAi) to knock down the expression of these genes have confirmed their role in conferring resistance. nih.govfrontiersin.orgresearchgate.net Both constitutive overexpression and induction of P450 genes upon insecticide exposure contribute to increased detoxification levels in resistant strains. nih.govauburn.edu The co-overexpression of NADPH cytochrome P450-reductase (CPR), a necessary electron donor for P450 activity, can also be linked to this compound resistance. frontiersin.org
Target site insensitivity, primarily due to mutations in the voltage-gated sodium channel (VGSC) gene, is a well-established mechanism of this compound resistance, often referred to as kdr (knockdown resistance). nih.govnih.govd-nb.infomdpi.comnih.gov These mutations alter the structure of the sodium channel, reducing the binding affinity of this compound and thus its ability to disrupt nerve function. nih.govd-nb.infonih.gov Multiple kdr mutations can exist within a population and contribute to varying levels of resistance. nih.govmdpi.com
Other genetic factors can include alterations in glutathione S-transferases (GSTs), although their direct role in this compound metabolism in mosquitoes is less clear compared to P450s and esterases. nih.govmdpi.comnih.gov Reduced cuticular penetration, caused by changes in cuticle thickness or composition, can also contribute to resistance by limiting the amount of insecticide that reaches the target site. nih.govnih.gov The inheritance of this compound resistance can be complex, sometimes appearing to be controlled by a single gene with recessive or incompletely recessive effects, while in other cases, multiple genes may be involved. entomologyjournals.comscirp.org
Phenotypic Manifestations of this compound Resistance
Behavioral Avoidance and Reduced Exposure
Behavioral resistance involves insects actively avoiding contact with this compound. nih.govcore.ac.uknih.govresearchgate.net This can include detecting and moving away from treated surfaces (spatial repellency) or exhibiting increased restlessness and leaving a treated area after brief contact (contact irritancy). nih.govresearchgate.net While physiological resistance allows insects to survive exposure, behavioral avoidance reduces the likelihood or duration of exposure, thereby contributing to their survival in treated environments. core.ac.uk This can be an innate, genetically-driven trait. core.ac.uk
Sublethal Effects on Life-History Traits and Behavior in Resistant Populations
Exposure to sublethal concentrations of this compound can have significant impacts on the life-history traits and behavior of both susceptible and resistant insect populations. biorxiv.orgnih.govplos.orgnih.govresearchgate.net These effects can include altered feeding behavior, reduced mating success, changes in egg-laying patterns (e.g., skip oviposition), and impacts on longevity and fecundity. biorxiv.orgnih.govplos.orgnih.govresearchgate.net
Interestingly, sublethal exposure can sometimes have differential impacts on susceptible and resistant individuals. For example, in Aedes aegypti, sublethal this compound exposure reduced egg viability and female longevity in susceptible mosquitoes but led to an increase in the number of eggs produced and male mating success in resistant strains with the kdr genotype. nih.gov Sublethal exposure during larval stages can also have long-lasting effects on adult behavior, such as decreased avoidance of this compound-treated nets and increased motivation to blood-feed through them. biorxiv.orgnih.gov These sublethal effects can influence population dynamics and the selection for resistance. nih.govplos.org
Pseudo-Resistance vs. True Genetic Resistance Delineation
It is crucial to distinguish between true genetic resistance and pseudo-resistance when assessing treatment failures. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov True genetic resistance involves heritable changes in the insect population that reduce their susceptibility to this compound, such as target site mutations or enhanced metabolic detoxification. nih.govresearchgate.net Pseudo-resistance, on the other hand, refers to treatment failures that are not due to genetic changes in the insect but rather to external factors. nih.govresearchgate.netresearchgate.net
Common causes of pseudo-resistance include inadequate application of the insecticide (insufficient quantity or coverage), incorrect treatment duration, poor patient adherence or compliance, and reduced bioavailability of the product. researchgate.netresearchgate.net In the context of scabies treatment with this compound, for instance, reported treatment failures may sometimes be attributed to these factors rather than true genetic resistance in the mites. nih.govresearchgate.net Differentiating between pseudo-resistance and true resistance is essential for implementing appropriate and effective resistance management strategies. nih.govresearchgate.net
Surveillance and Monitoring of this compound Resistance
Effective management of this compound resistance relies heavily on robust surveillance and monitoring programs. These programs aim to detect the emergence and spread of resistance, assess its intensity and spatial distribution, and inform the selection of appropriate control strategies. cdc.govhealth.mil
Various methods are employed for monitoring this compound resistance. Phenotypic bioassays, such as the CDC bottle bioassay or WHO tube assays, are widely used to determine the susceptibility of insect populations to different concentrations of this compound and to calculate metrics like knockdown rates and mortality. cdc.govresearchgate.net These bioassays provide an initial indication of reduced susceptibility. cdc.gov
Biochemical assays can be used to assess the activity levels of detoxification enzymes like esterases and P450s in insect populations, providing insights into the metabolic mechanisms of resistance. cabidigitallibrary.orgmdpi.comcdc.gov The use of synergists, such as piperonyl butoxide (PBO) which inhibits P450s or S.S.S-tributyl phosphorotrithioate (DEF) which inhibits esterases, in conjunction with bioassays can help to determine the contribution of metabolic resistance to the observed phenotype. researchgate.netmdpi.comcdc.govresearchgate.net
Molecular methods play a critical role in detecting and monitoring known resistance-associated genetic mutations, particularly kdr mutations in the VGSC gene. Techniques like PCR-based genotyping, quantitative sequencing (QS), real-time PASA (rtPASA), and serial invasive signal amplification reaction (SISAR) allow for the detection of specific mutations and the estimation of their frequencies in insect populations. nih.govhealth.milmdpi.com Genomic tools, such as whole-genome sequencing and gene expression analysis, can also be used to identify novel resistance mechanisms and track the distribution of resistance-associated genes. mdpi.com
Routine and systematic surveillance, ideally conducted at the same sites over time, is crucial for monitoring trends in this compound resistance and for making informed decisions regarding insecticide rotation or the implementation of integrated pest management strategies. cdc.govhealth.mil
Methodologies for Resistance Detection (e.g., Bioassays, Molecular Diagnostics)
Detecting and monitoring this compound resistance in insect populations is crucial for effective pest management. Several methodologies are employed, ranging from traditional bioassays to advanced molecular techniques easletters.com.
Bioassays are fundamental tools for assessing the phenotypic response of insect populations to insecticides easletters.comnih.govcdc.gov. The World Health Organization (WHO) tube assay and the CDC bottle bioassay are standard methods used to determine the susceptibility or resistance status of mosquito populations, for instance who.intcdc.gov. These tests expose insects to discriminating concentrations of this compound and measure mortality rates to identify resistant individuals within a population who.intcdc.gov. Bioassays can also incorporate synergists to help infer the potential metabolic mechanisms contributing to resistance cdc.govnih.govnih.govresearchgate.net. Different bioassay methods, such as glass jar tests, glass petri dish tests, and topical application, can yield varying resistance ratios depending on the insect species and life stage tested nih.gov.
Molecular diagnostics provide insights into the genetic basis of this compound resistance, particularly target-site mutations opendermatologyjournal.comnih.govnih.govoup.com. Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are used to identify and quantify resistance-associated alleles, such as kdr (knockdown resistance) mutations in the VGSC gene nih.govopendermatologyjournal.comnih.govoup.commdpi.com. These methods can detect resistance at an early stage, sometimes before it is clearly observable through bioassays cdc.govopendermatologyjournal.com. Molecular diagnostics can also investigate the overexpression of genes encoding detoxification enzymes, providing further information on metabolic resistance mechanisms nih.govnih.gov.
Integrating both bioassays and molecular diagnostics offers a more comprehensive understanding of the resistance profile of a population, combining the observed phenotypic response with the underlying genetic mechanisms cdc.gov.
Genotype-Phenotype Correlation in Vector Populations
Understanding the correlation between specific resistance genotypes and the observed phenotypic resistance levels is essential for predicting the impact of resistance on control efforts and for guiding management strategies mdpi.com. While target-site mutations, particularly kdr alleles, are often strongly associated with this compound resistance, the relationship is not always straightforward mdpi.commdpi.com.
Studies have shown that the presence and frequency of kdr alleles can correlate with reduced susceptibility to this compound mdpi.comoup.commdpi.commdpi.com. For example, in Aedes aegypti mosquitoes, specific kdr mutation sites have been linked to this compound resistance levels mdpi.com. Similarly, in head lice, the presence of kdr-related point mutations on the VGSC has been associated with this compound resistance mdpi.com.
Furthermore, the co-occurrence of multiple resistance mechanisms can lead to complex genotype-phenotype relationships mdpi.commdpi.com. Research indicates that the combined effect of target-site mutations and metabolic resistance can be synergistic in conferring high levels of this compound resistance mdpi.com. Sublethal exposure to this compound can also influence the competitiveness of resistant phenotypes, potentially acting as a selection pressure for resistance evolution nih.gov.
Data from research on the correlation between the L1014F kdr genotype and this compound resistance phenotype in Anopheles gambiae s.s. has shown that while the majority of mosquitoes with the homozygous resistant genotype exhibit resistance, a notable proportion of heterozygotes also show a resistant phenotype. researchgate.net.
Here is an example of how such data could be presented:
| Genotype (L1014F) | Phenotype (this compound) | Percentage of Mosquitoes |
| T/T (Resistant) | Resistant | 73.1% researchgate.net |
| A/T (Heterozygote) | Resistant | 49.2% researchgate.net |
| A/A (Susceptible) | Resistant | 0% researchgate.net |
Note: This table is illustrative based on findings regarding the L1014F mutation and this compound resistance phenotype in Anopheles gambiae s.s. researchgate.net. The exact percentages may vary between populations and studies.
Geographical Distribution and Emerging Resistance Patterns
This compound resistance is a widespread and growing concern, affecting various insect populations across different geographical regions oup.commdpi.complos.orgmdpi.comoup.com. The emergence and spread of resistance are often linked to the intensity and history of this compound use oup.commdpi.comtamu.edu.
In areas with long-term and extensive this compound application, such as in agriculture or public health programs, resistance levels tend to be higher mdpi.comtamu.edu. For instance, high mutation rates associated with this compound resistance have been identified in head lice populations in regions where this compound has been commonly used for decades mdpi.com. Similarly, excessive this compound use in the United States has contributed to a high frequency of resistance in Aedes aegypti mosquitoes nih.gov.
Resistance patterns can vary even over relatively small geographical areas due to differences in selection pressures and the genetic makeup of local insect populations plos.orgresearchgate.net. Monitoring efforts have revealed varying levels and mechanisms of this compound resistance in mosquito populations from different regions plos.orgmdpi.comresearchgate.net.
Emerging resistance patterns highlight the dynamic nature of insecticide resistance evolution. There is increasing evidence of this compound resistance in various pests, including human scabies mites mdpi.comnih.govoup.com. Studies indicate a significant increase in the median number of treatments required for scabies cases in some areas, suggesting a decrease in this compound susceptibility over time mdpi.comoup.com.
The spread of resistance alleles, such as the kdr mutation, across continents further underscores the need for continuous monitoring and adaptive management strategies nih.govresearchgate.net. Research in Africa, for example, has shown the presence and spread of the kdr gene in Anopheles arabiensis mosquitoes researchgate.net.
Data on the geographical distribution of kdr allele frequencies can illustrate the spread of resistance. For example, a study in eastern Sudan found varying frequencies of the L1014F and L1014S kdr alleles in Anopheles arabiensis populations, with higher frequencies observed in areas with insecticide-treated net use compared to areas with agricultural insecticide use ird.fr.
Here is an example of how such data could be presented:
| Region/Area | Insect Species | kdr Allele | Frequency (%) |
| Eastern Sudan (Area with ITN use) | Anopheles arabiensis | L1014F/L1014S | 7.0% ird.fr |
| Eastern Sudan (Area with agricultural use) | Anopheles arabiensis | L1014F/L1014S | 3.0% ird.fr |
| Istanbul, Türkiye | Head Lice (P. h. capitis) | M815I, T917I, L920F | High mutation rates mdpi.com |
| Nagarkot, Nepal | Head Lice (P. h. capitis) | M815I, L920F | Relatively lower mutation rates mdpi.com |
| Florida, USA | Aedes aegypti | V1016I, F1534C | High frequency of homozygous mutations in resistant populations mdpi.com |
Strategies for Overcoming this compound Resistance
Addressing this compound resistance requires multifaceted strategies aimed at preserving the efficacy of existing insecticides and developing new approaches to pest control. These strategies often involve the use of synergists, the implementation of Integrated Pest Management (IPM) approaches, and the establishment of structured resistance management programs.
Development and Application of Synergists
Synergists are compounds that, when combined with an insecticide, enhance its toxicity, often by inhibiting the insect's detoxification enzymes mdpi.comresearchgate.netnih.govnih.gov. Research into synergists offers promising avenues to overcome metabolic resistance to this compound mdpi.comresearchgate.net. These compounds can target and inhibit key resistance mechanisms, such as the activity of GSTs and cytochrome P450 monooxygenases, thereby reducing the insect's ability to metabolize and detoxify this compound mdpi.comresearchgate.net.
Common synergists include piperonyl butoxide (PBO), which inhibits oxidase activity (specifically P450s), S.S.S-tributyl phosphorotrithioate (DEF), which inhibits esterase activity, and diethyl maleate (B1232345) (DM), which can inhibit glutathione transferase activity nih.govnih.govresearchgate.netnih.govsemanticscholar.org. Studies have shown that combining this compound with synergists like PBO, DEF, or DM can increase mortality rates in this compound-resistant insect populations, such as Aedes aegypti mosquitoes nih.govsemanticscholar.org.
While PBO is currently the most commonly used synergist in formulated pyrethroid products for mosquito control, research suggests that DEF and DM could also be valuable additives, particularly against metabolically resistant populations nih.govsemanticscholar.org. Synergists can also play a role in preserving this compound in treated materials, such as fabrics, by enhancing its retention through successive washes google.com.
The application of synergists can help restore this compound's effectiveness, potentially allowing for reduced necessary this compound doses and delaying the further development of resistance mdpi.com.
Here is an example of data illustrating the effect of synergists on this compound efficacy:
| Insect Population | Insecticide + Synergist | Increased Mortality vs. This compound Alone | Reference |
| Florida Aedes aegypti populations (this compound-resistant) | This compound + DEF | Significant increase in 73% of populations | nih.govsemanticscholar.org |
| Florida Aedes aegypti populations (this compound-resistant) | This compound + PBO | Significant increase in 64% of populations | nih.govsemanticscholar.org |
| Florida Aedes aegypti populations (this compound-resistant) | This compound + DM | Significant increase in 55% of populations | nih.govsemanticscholar.org |
| Anopheles arabiensis (Lower Moshi, Tanzania) | This compound + PBO | Partial restoration of susceptibility | researchgate.net |
Integrated Pest Management (IPM) Approaches
Integrated Pest Management (IPM) is a comprehensive strategy that combines various control tactics to manage pest populations effectively while minimizing environmental and health risks oup.comnih.govtamu.eduufl.edu. IPM approaches are considered essential for delaying and managing insecticide resistance, including resistance to this compound tamu.eduufl.eduepa.gov.
Key components of IPM for managing this compound resistance include monitoring pest populations to determine the need for intervention and assess resistance levels, using insecticides only when necessary and at appropriate timings, and integrating multiple control strategies tamu.eduufl.edu. A crucial aspect of IPM for resistance management is the rotation or alternation of insecticides with different modes of action tamu.eduufl.eduepa.govcroplife.org.au. By avoiding the repeated use of this compound or other insecticides from the same chemical group (Group 3A), the selection pressure for resistance to that specific mode of action is reduced tamu.eduepa.govcroplife.org.au.
IPM strategies also encourage the exploration of non-chemical control methods, such as habitat modification and biological control, to reduce reliance on chemical insecticides nih.govufl.edu. Tank-mixing insecticides from different groups can also be considered in some cases, although this requires careful evaluation to ensure synergy rather than simply increasing exposure to multiple compounds tamu.eduresearchgate.net.
Effective IPM requires a good understanding of the target pest's biology, the local resistance profile, and the available control tools who.int. Harmonizing pesticide use across different sectors (e.g., agricultural and public health) is also important to prevent the development of resistance in shared pest populations who.int.
Resistance Management Programs and Guidelines
Formal resistance management programs and guidelines are developed by national and international bodies to provide structured frameworks for monitoring and mitigating insecticide resistance who.intepa.govcroplife.org.auwho.int. These programs aim to preserve the effectiveness of insecticides like this compound for as long as possible.
Key elements of resistance management programs include routine monitoring of insecticide susceptibility using standardized bioassays and molecular techniques who.intwho.int. This monitoring provides data on the prevalence and distribution of resistance, informing decision-making on control strategies who.intwho.int.
Based on resistance monitoring data, guidelines recommend implementing resistance mitigation practices, such as insecticide rotation and the use of synergists croplife.org.aumdpi.com. Resistance management strategies often involve defining spray windows or blocks based on pest life cycles and rotating insecticide groups between pest generations croplife.org.au.
International organizations like the WHO provide guidelines for monitoring insecticide resistance in vectors of public health importance, including standardized procedures for bioassays who.int. The Insecticide Resistance Action Committee (IRAC) also provides information on insecticide modes of action and recommendations for resistance management easletters.comtamu.edu.
The goal of these programs is to prevent or delay the development of resistance and, where resistance has already occurred, to help regain susceptibility in pest populations croplife.org.au. This requires a proactive approach and the coordinated effort of researchers, pest control professionals, and regulatory bodies epa.govcroplife.org.au.
Data collected through resistance management programs, such as the frequency of resistance alleles or the outcomes of bioassays across different locations and time points, are crucial for tracking resistance evolution and adapting management strategies accordingly opendermatologyjournal.com.
Environmental Fate and Biogeochemical Cycling of Permethrin
Degradation Pathways in Environmental Compartments
The primary degradation pathways for permethrin (B1679614) in the environment are hydrolysis and photodegradation ccme.cawho.intwho.int. These processes lead to the cleavage of the ester bond, producing less toxic metabolites, although some intermediates may exhibit toxicity to certain non-target organisms ccme.caacs.org.
Hydrolytic Cleavage Mechanisms (Ester Hydrolysis)
Ester hydrolysis is a major initial step in the environmental degradation of this compound, particularly in soil and biological systems who.intinchem.orgacs.org. This reaction involves the breaking of the ester linkage that connects the acid and alcohol moieties of the this compound molecule.
Hydrolysis is influenced by environmental conditions, including pH and microbial activity ccme.capsu.edu. While this compound is relatively stable at acidic and neutral pH, it can hydrolyze slowly under alkaline conditions psu.edu. Microbial communities in soil and sediment play a significant role in the hydrolytic degradation of this compound ccme.capsu.eduacs.orgmdpi.com. Different microorganisms, such as Bacillus cereus and Achromobacter sp., have been identified as capable of initiating this compound biodegradation through ester hydrolysis ethz.ch.
The hydrolytic cleavage of this compound yields two primary metabolites: 3-phenoxybenzyl alcohol (PBalc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Cl₂CA), also referred to as dichlorovinyl acid (DCVA) or cyclopropanic acid orst.eduwho.intacs.orgethz.chccme.ca.
The structure of this compound includes a cyclopropane (B1198618) ring with cis and trans isomers. The degradation rates of these isomers can differ, with the trans isomer often degrading more rapidly than the cis isomer in soil and biological systems ccme.capsu.eduwho.intinchem.orgresearchgate.net. Studies have also shown enantioselectivity in the hydrolysis of this compound isomers, where different enantiomers within the same diastereomer can exhibit varying degradation rates acs.orgnih.gov.
Following the initial ester hydrolysis, the primary metabolites undergo further transformations. 3-phenoxybenzyl alcohol (PBalc) can be oxidized to 3-phenoxybenzaldehyde (B142659) (PBald) and subsequently to 3-phenoxybenzoic acid (PBacid) who.intacs.orgethz.chresearchgate.netfrontiersin.org. This oxidation pathway is a significant transformation route for the alcohol moiety acs.orgethz.ch.
The acid moiety, dichlorovinyl acid (Cl₂CA), can also undergo further degradation. While the specific pathways for the complete mineralization of Cl₂CA to CO₂ are not fully elucidated, it is known that further oxidation and potential decarboxylation of both the acid and alcohol metabolites can occur, ultimately leading to mineralization inchem.orgacs.orgethz.ch.
Research findings highlight the rapid transformation of these hydrolysis products. Studies using radiolabeled this compound have shown that while PBalc and Cl₂CA are direct hydrolysis products, they are quickly further transformed, and their recovery in environmental samples is often at relatively small percentages acs.orgnih.gov. Mineralization rates can also show enantioselectivity, with the R-enantiomer of both cis- and trans-permethrin (B105639) being mineralized more quickly than the S-enantiomer after hydrolysis acs.org.
Data on the recovery of primary hydrolysis products in soil and sediment studies are presented in the table below:
| Metabolite | Percentage of Recovered Activity | Environmental Compartment | Source |
| Dichlorovinyl Acid (Cl₂CA) | 1 - 14% | Soil and Sediment | acs.orgnih.gov |
| 3-Phenoxybenzyl Alcohol (PBalc) | 0.2 - 6% | Soil and Sediment | acs.orgnih.gov |
| 3-Phenoxybenzoic Acid (PBacid) | 0.2 - 6% | Soil and Sediment | acs.orgnih.gov |
Formation of Primary Metabolites (e.g., 3-Phenoxybenzyl Alcohol, Dichlorovinyl Acid, Cyclopropanic Acid)
Photodegradation Kinetics and Mechanisms
Photodegradation, the degradation induced by light, is another important pathway for this compound dissipation, particularly on surfaces exposed to sunlight, such as plant foliage and soil surfaces, as well as in the water column ccme.caorst.eduwho.intinchem.org.
Sunlight plays a crucial role in the photodegradation of this compound. The primary photoreactions include ester cleavage and cis-trans isomerization of the cyclopropane ring who.intorst.eduwho.intinchem.org.
Ester cleavage under photolytic conditions leads to the formation of the same primary metabolites as hydrolysis: 3-phenoxybenzyl alcohol and dichlorovinyl acid orst.edupsu.eduresearchgate.net.
Simultaneously, sunlight exposure can induce the interconversion between the cis and trans isomers of this compound who.intwho.intinchem.org. This isomerization can occur via a triplet energy state involving C1-C3 bond fission in the cyclopropane ring who.int. The process typically reaches an equilibrium where the more thermodynamically stable trans isomer constitutes a higher percentage (65-70%) of the isomer mixture who.intwho.int.
This compound is considered more photostable compared to some earlier synthetic pyrethroids who.int. However, photodegradation still contributes significantly to its environmental dissipation. The rate of photodegradation can be influenced by factors such as the medium (e.g., water, soil surface) and the presence of photosensitizers.
Studies on this compound photodegradation have identified several transformation products in addition to the primary ester cleavage products. These can include 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, and 3-phenoxybenzyl-3,3-dimethylacrylate who.intwho.int. Other products, often in trace amounts, may result from reductive dechlorination or hydroxylation who.intccme.ca.
The photolytic half-life of this compound in water has been reported, with values around 19.6 to 27.1 hours for the trans and cis isomers, respectively, under artificial light (λ > 290 nm) psu.edu. On soil surfaces, photodegradation under sunlight has been shown to contribute to this compound loss ccme.ca.
Data on photolytic half-lives in water are presented below:
| Isomer | Half-life (hours) | Conditions | Source |
| trans | 19.6 ± 2.3 | Water, artificial light (λ > 290 nm) | psu.edu |
| cis | 27.1 ± 4.4 | Water, artificial light (λ > 290 nm) | psu.edu |
| cis | Up to 50 min | Methanol/acetone (B3395972) (9:1), 400W mercury lamp | nih.gov |
| trans | Less than 25 min | Methanol/acetone (9:1), 400W mercury lamp | nih.gov |
The relative rates of photodegradation between the cis and trans isomers can vary depending on the conditions who.intnih.gov.
Role of Sunlight in Ester Cleavage and Cis-Trans Interconversion
Microbial Biodegradation Dynamics
Microorganisms, including both bacteria and fungi, play a crucial role in the biodegradation of this compound in various environmental settings such as soil and water. nih.gov These microorganisms can degrade this compound either by utilizing it as a direct carbon source or through co-metabolism. nih.govfrontiersin.org
Identification of this compound-Degrading Microorganisms
Numerous bacterial and fungal strains capable of degrading this compound have been identified. Bacterial genera known for pyrethroid degradation, including this compound, include Bacillus, Pseudomonas, Raoultella, Achromobacter, Acidomonas, Brevibacterium, Streptomyces, Serratia, Sphingobium, Clostridium, Klebsiella, and Lysinibacillus. nih.govfrontiersin.org Fungal genera with reported pyrethroid biodegradation capabilities include Aspergillus, Candida, Cladosporium, and Trichoderma. nih.govfrontiersin.org
Specifically, Acinetobacter baumannii strain ZH-14 has been identified as a novel bacterial strain capable of utilizing this compound via partial hydrolysis pathways. frontiersin.orgnih.govresearchgate.netcapes.gov.br This strain was isolated from sewage sludge and demonstrated the ability to degrade this compound effectively. nih.govresearchgate.netcapes.gov.br Other identified this compound-degrading bacteria include Pseudomonas fluorescens, Bacillus cereus, and Achromobacter sp. frontiersin.org In soil environments, bacteria from the genera Cellulosimicrobium, Kaistobacter, Sphingomonas, and Thermomonas, as well as fungi from the genera Chaetomium and Penicillium, are likely involved in this compound decomposition. nih.gov
Biodegradation Kinetics and Pathway Elucidation
The biodegradation of this compound typically involves the cleavage of the central ester bond, catalyzed by esterase enzymes. nih.govwho.intfrontiersin.org This initial hydrolysis step is common in the degradation pathway by various microorganisms. frontiersin.org Following ester cleavage, the resulting products, such as cyclopropane carboxylic acid (Cl₂CA), 3-phenoxybenzyl alcohol (PBalc), and 3-phenoxybenzoic acid (PBacid), can be further oxidized and mineralized, eventually yielding carbon dioxide as a major terminal product under aerobic conditions. nih.govwho.intnih.govacs.org 3-phenoxybenzoic acid is often identified as a major metabolite in the microbial degradation of this compound and other pyrethroids. nih.govfrontiersin.org
Studies on the biodegradation kinetics of this compound by specific strains, such as Acinetobacter baumannii ZH-14, have shown that degradation can be concentration-dependent. nih.govresearchgate.netcapes.gov.br For A. baumannii ZH-14, complete degradation of 50 mg/L this compound was observed within 72 hours under optimized conditions. nih.govresearchgate.netcapes.gov.br This strain could degrade this compound at concentrations up to 800 mg/L. nih.govresearchgate.netcapes.gov.br The biodegradation kinetics by this strain followed a first-order kinetic model in soil. frontiersin.orgnih.govresearchgate.netcapes.gov.br
Key intermediate metabolites identified in the this compound degradation pathway by Acinetobacter baumannii ZH-14 include 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde. frontiersin.orgnih.govresearchgate.netcapes.gov.br
Here is a table summarizing some biodegradation kinetic data for Acinetobacter baumannii ZH-14:
| Parameter | Value Units | Citation |
| Maximum specific degradation rate | 0.0454 h⁻¹ | frontiersin.orgnih.govresearchgate.netcapes.gov.br |
| Half-saturation constant | 4.7912 mg·L⁻¹ | frontiersin.orgnih.govresearchgate.netcapes.gov.br |
| Inhibition constant | 367.2165 mg·L⁻¹ | frontiersin.orgnih.govresearchgate.netcapes.gov.br |
| Half-life in non-sterilized soil | 4.2 days | frontiersin.org |
| Rate constant (k) in non-sterilized soil | 0.1640 day⁻¹ | frontiersin.org |
Note: The half-life of this compound in soil can vary widely depending on conditions, ranging from a few hours to several weeks or even months in some studies. psu.eduwho.intepa.govmdpi.comwho.int
Role of Microorganisms in this compound Remediation
Microorganisms, particularly bacteria and fungi, hold significant potential for the bioremediation of this compound-contaminated environments. frontiersin.orgmdpi.com Bioremediation, which includes bioaugmentation (introducing degrading microorganisms) and biostimulation (enhancing the activity of indigenous microorganisms), is considered a cost-effective and environmentally friendly approach for cleaning up pesticide-contaminated soils. frontiersin.orgfrontiersin.orgnih.govmdpi.com
Studies have shown that bioaugmentation with this compound-degrading strains can significantly enhance the degradation rate in contaminated soils. frontiersin.orgnih.govresearchgate.netcapes.gov.br For instance, bioaugmentation of this compound-contaminated soils with Acinetobacter baumannii ZH-14 resulted in over 85% degradation within 9 days. frontiersin.orgnih.govresearchgate.netcapes.gov.br
Microorganisms can utilize this compound as a carbon source, which contributes to their ability to degrade the compound. nih.govmdpi.com The efficiency of microbial degradation can be influenced by the presence of other nutrients that facilitate microbial growth and adaptation. nih.gov
Enantioselective Degradation in Environmental Matrices
This compound is a chiral compound, containing stereoisomers with different spatial arrangements. nih.govfrontiersin.orgnih.govccme.ca The presence of chiral centers leads to the existence of multiple stereoisomers, including enantiomers. nih.govnih.gov Enantioselective degradation, where one enantiomer is degraded preferentially over the other, is a significant aspect of this compound's fate in the environment. nih.govfrontiersin.orgnih.govacs.orgnih.govacs.orgpsu.eduresearchgate.netpnas.orgmdpi.com
Differential Dissipation Rates of Enantiomers
Studies using radiolabeled this compound have demonstrated enantioselective degradation in soil and sediment. frontiersin.orgnih.govacs.orgacs.org Generally, the R-enantiomer of both trans and cis-permethrin (B1144874) mineralizes more rapidly compared to the S-enantiomer after hydrolysis. frontiersin.orgnih.govacs.orgacs.org This differential degradation rate can lead to an enrichment of the more slowly degrading enantiomer in the environment over time. psu.edupnas.org
Field studies have also confirmed the occurrence of enantioselective degradation of this compound in environmental matrices like soil and sediment. frontiersin.orgnih.govpsu.eduresearchgate.net The direction and degree of enantioselectivity can depend on the specific environmental conditions. nih.gov
Chiral Selectivity in Intermediate Transformation Product Formation
Enantioselectivity is not limited to the dissipation of the parent this compound enantiomers but also extends to the kinetics of formation of intermediate transformation products. nih.govacs.orgacs.org This means that the rate at which different enantiomers are transformed into specific metabolites can also be selective. nih.govacs.orgacs.org
While all this compound enantiomers tend to hydrolyze rapidly, and the hydrolysis products are quickly further transformed, enantioselectivity influences the amount of intermediates and bound residues formed, as well as mineralization rates when comparing enantiomers. nih.govacs.orgacs.org The direct hydrolysis products, such as Cl₂CA, PBalc, and PBacid, are recovered at relatively small percentages, indicating their further transformation. nih.govacs.orgacs.org
Environmental Distribution and Persistence
This compound's distribution in the environment is largely dictated by its hydrophobic nature, causing it to bind readily to particulate matter. wikidata.orgwikipedia.orgnih.govnih.govfishersci.nofishersci.calgcstandards.com While it can be found in various environmental matrices, its persistence varies significantly depending on the specific compartment and prevailing environmental conditions. This compound generally disappears rapidly from the water column of ponds and streams, typically within 6 to 24 hours. Current time information in Oegstgeest, NL.service.gov.uk However, it can persist longer in sediment, on plant foliage, and in soil. wikidata.orgfishersci.nofishersci.caCurrent time information in Oegstgeest, NL.service.gov.ukcenmed.comfishersci.ca
Sorption and Immobilization in Soil and Sediment
Sorption to soil and sediment is a primary process influencing the environmental fate of this compound. wikidata.orgwikipedia.orgnih.govnih.govfishersci.nofishersci.calgcstandards.com Due to its high octanol-water partition coefficient (log Kow ranging from 2.88 to 6.5) and high soil adsorption coefficient (log Koc ranging from 1.32 to 2.79), this compound exhibits a strong tendency to adsorb to soil particles and sediment. wikidata.org Studies have shown rapid and extensive adsorption to lake sediment, with over 95% of applied this compound adsorbed within one hour, and only a small percentage desorbing. nih.gov This strong binding effectively immobilizes this compound in these matrices. Sorption has also been characterized on concrete surfaces, indicating its potential retention on urban hardscapes. labsolu.ca
Movement and Leaching Potential in Terrestrial Systems
The low water solubility and strong adsorption of this compound to soil particles significantly limit its mobility in terrestrial systems. wikidata.orgwikipedia.orgnih.govnih.govfishersci.nofishersci.caCurrent time information in Oegstgeest, NL.service.gov.ukiiab.me Studies on leaching potential have consistently shown very little downward movement of this compound in soil. Current time information in Oegstgeest, NL.service.gov.uk Consequently, the risk of groundwater contamination by this compound is considered very low. wikidata.orgwikipedia.orgnih.govfishersci.nofishersci.ca While direct leaching is minimal, sediment-bound this compound can be transported into surface waters via runoff during rainfall events. wikidata.orgnih.goviiab.me
Dissipation Rates in Aquatic Systems (e.g., Ponds, Streams, Sediments)
This compound dissipates rapidly from the water column of aquatic systems. Half-lives in ponds and streams are typically short, ranging from 6 to 24 hours. Current time information in Oegstgeest, NL.service.gov.uk In the water column, average half-lives are reported to be around 19 to 27 hours. fishersci.nofishersci.cacenmed.comfishersci.ca This rapid decline in water concentration is primarily attributed to its strong adsorption to sediment and suspended particulate matter, rather than degradation within the water column itself. wikidata.orgfishersci.nofishersci.ca Once adsorbed to sediment, this compound becomes more persistent. Half-lives in pond sediment can be around 7 days Current time information in Oegstgeest, NL., but this compound adsorbed to sediments can persist for more than a year. fishersci.nofishersci.cafishersci.ca Photodegradation also contributes to this compound dissipation in water, with reported half-lives under sunlight ranging from 14 days in seawater to 19.6 hours for the trans isomer and 27.1 hours for the cis isomer in pond water. nih.govexportersindia.com Microbial activity plays a significant role in the degradation of this compound in sediment. nih.gov
Persistence on Plant Foliage and Other Surfaces
This compound applied to plant foliage degrades over time, with persistence varying depending on the plant species and environmental conditions. Half-lives on plant foliage typically range from approximately 10 days to one to three weeks. fishersci.noCurrent time information in Oegstgeest, NL.service.gov.ukcenmed.comfishersci.cacmdm.tw Photochemical reactions and ester cleavage are key degradation pathways on plant surfaces. Current time information in Oegstgeest, NL.service.gov.uk On other surfaces, such as indoor environments, this compound can be more persistent, with reported half-lives exceeding 20 days. cenmed.com A study on concrete surfaces observed that 60% of applied this compound remained after 20 days. fishersci.no
Here is a summary of typical this compound half-lives in different environmental compartments:
| Environmental Compartment | Typical Half-Life Range | Source(s) |
| Soil (aerobic) | 28 - 40 days (range 11.6 - 113 days) | fishersci.caCurrent time information in Oegstgeest, NL.service.gov.ukcenmed.comfishersci.cacmdm.tw |
| Water Column (ponds/streams) | 6 - 24 hours | Current time information in Oegstgeest, NL.service.gov.uk |
| Water Column (general) | 19 - 27 hours | fishersci.nofishersci.cacenmed.comfishersci.ca |
| Sediment | 7 days to > 1 year | wikidata.orgfishersci.nofishersci.caCurrent time information in Oegstgeest, NL.fishersci.ca |
| Plant Foliage | 10 days - 3 weeks | fishersci.noCurrent time information in Oegstgeest, NL.service.gov.ukcenmed.comfishersci.cacmdm.tw |
| Indoor Surfaces | > 20 days | cenmed.com |
Formation and Environmental Behavior of Degradation Products
The primary pathway for the environmental degradation of this compound involves the cleavage of the ester bond. nih.govfishersci.noCurrent time information in Oegstgeest, NL.service.gov.uknih.gov This process yields two major breakdown products: 3-phenoxybenzyl alcohol (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). nih.govfishersci.noCurrent time information in Oegstgeest, NL.service.gov.uknih.gov These initial degradation products can be further oxidized, eventually leading to the formation of carbon dioxide as a terminal product under aerobic conditions. Current time information in Oegstgeest, NL.service.gov.uk Photochemical reactions also contribute to this compound degradation, resulting in ester cleavage and cis-trans isomerization. nih.govCurrent time information in Oegstgeest, NL.service.gov.uk The degradation rate of the trans isomer is generally faster than that of the cis isomer. nih.govCurrent time information in Oegstgeest, NL.service.gov.ukexportersindia.comnih.gov Similar to the parent compound, the degradation products of this compound show very little downward movement in soil. Current time information in Oegstgeest, NL.service.gov.uk
Toxicity Assessment of Metabolites and Transformation Products
In general, the environmental degradation processes of this compound lead to products that are considered less toxic than the parent compound. Current time information in Oegstgeest, NL.service.gov.ukexportersindia.com However, this is not universally true for all organisms or all degradation products. At least one study has indicated that certain transformation products of this compound can be more toxic to algae than this compound itself. wikidata.org Additionally, some degradation products resulting from processes like ozonolysis, such as phosgene (B1210022), may pose further environmental or health hazards. herts.ac.uk While ecological risk assessments often focus on the parent compound, assuming metabolites are less toxic, some evaluations have considered the potential risk posed by total residues, including unextractable residues, noting similar risk levels for related pyrethroids. iiab.me
Potential for Formation of More Toxic Intermediates (e.g., Phosgene)
While the general degradative processes of this compound in the environment typically lead to less toxic products who.intccme.ca, the potential for the formation of more toxic intermediates has been investigated, particularly concerning the formation of phosgene.
The reaction of ozone with this compound has been explored as a potential pathway for phosgene formation, particularly in indoor environments such as aircraft cabins where both this compound and ozone may be present lbl.govscience.govresearchgate.netnih.govresearchgate.net. Phosgene (COCl₂) is a highly toxic volatile organic compound researchgate.netservice.gov.ukiiab.me.
Research has investigated the possibility that surface levels of this compound and airborne ozone levels could be sufficient to form phosgene at levels of concern lbl.govscience.govresearchgate.netnih.gov. Experiments exposing this compound-coated materials to ozone under conditions relevant to aircraft cabins were conducted lbl.govscience.govresearchgate.net. Although phosgene was not detected in these specific experiments, it was determined that phosgene formation, if it occurs, is likely to be at very low levels lbl.govscience.govresearchgate.net. The estimated upper limit on the phosgene level in aircraft cabins resulting from this chemistry is approximately 1 µg/m³, or about 0.3 ppb science.govresearchgate.net. This is estimated to be below established health-based phosgene exposure guidelines lbl.govscience.govresearchgate.netnih.gov.
The low reactivity of this compound with ozone is likely due to the presence of chlorine atoms adjacent to the double bond in the this compound molecule lbl.govresearchgate.net.
While the primary degradation pathways of this compound involve ester cleavage and oxidation leading to less toxic metabolites, the potential for phosgene formation through reactions with ozone highlights the complexity of its environmental chemistry, particularly in specific indoor or atmospheric environments who.intethz.chlbl.govresearchgate.net.
Environmental Toxicology and Ecological Risk Assessment of Permethrin
Ecotoxicological Impact on Non-Target Organisms
The ecotoxicological impact of permethrin (B1679614) on non-target organisms is a critical aspect of its environmental risk assessment. Studies have consistently shown that this compound is highly toxic to a range of non-target species, with aquatic organisms and beneficial insects being particularly sensitive. epa.govccme.canationbuilder.comorst.eduherts.ac.uk
Aquatic Organisms
Aquatic ecosystems are particularly vulnerable to this compound contamination due to runoff, spray drift, and direct application in some scenarios. epa.govccme.caregulations.govepa.gov this compound's low water solubility and strong adsorption to sediment can lead to its accumulation in aquatic environments. ccme.cawho.intwfduk.org
This compound is classified as highly to very highly toxic to both freshwater and estuarine fish and invertebrates. epa.govccme.caorst.eduregulations.govccme.ca Laboratory studies have demonstrated acute toxicity to fish at very low concentrations. For instance, 96-hour LC50 values for fish can range from 0.62 µ g/litre for larval rainbow trout to 314 µ g/litre for adult rainbow trout. who.int Freshwater aquatic invertebrates are also highly sensitive, with reported acute LC50 values as low as 0.039 ppb for Daphnia magna. epa.gov Chronic exposure to this compound can also result in adverse effects on aquatic organisms. epa.govregulations.gov The no-observed-effect level (NOEL) for early life stages of the sheepshead minnow over 28 days is 10 µ g/litre , and the chronic no-effect level for fathead minnow is between 0.66 and 1.4 µ g/litre . who.int
Interactive Table 1: Selected Acute Toxicity Data for this compound on Aquatic Organisms
| Organism Type | Species | Endpoint | Value (µg/L) | Source |
| Freshwater Fish | Rainbow Trout (larval) | 96-h LC50 | 0.62 | who.int |
| Freshwater Fish | Rainbow Trout (adult) | 96-h LC50 | 314 | who.int |
| Freshwater Fish | Atlantic Salmon | 96-h LC50 | 1.5 | epa.gov |
| Freshwater Fish | Channel Catfish | Acute LC50 | 43735 | epa.gov |
| Estuarine/Marine Fish | Atlantic Silversides | 96-h LC50 | 2.2 | ccme.ca |
| Estuarine/Marine Fish | Sheepshead Minnow | 96-h LC50 | 88 | ccme.ca |
| Freshwater Invertebrate | Daphnia magna | 48-h LC50 | 0.2-0.6 | ccme.ca |
| Freshwater Invertebrate | Daphnia magna | Acute LC50 | 0.039 ppb | epa.gov |
| Freshwater Invertebrate | Gammarus pulex | Acute LC50 | 0.17 | ccme.ca |
| Freshwater Invertebrate | Mayfly Nymphs | Acute Toxicity | 47040 | epa.gov |
| Estuarine/Marine Invertebrate | Mysidopsis bahia | 96-h LC50 | 0.02 | ccme.ca |
| Aquatic Molluscs | 96-h LC50 | >1000 | who.int | |
| Amphibia | 96-h LC50 | 7000 | who.int |
Despite high laboratory toxicity, field studies and practical usage have sometimes shown less severe effects on fish populations, which is attributed to the strong adsorption of this compound to sediments and its relatively rapid degradation in the environment. who.int However, some aquatic arthropods can be killed, particularly when water is oversprayed, although population effects may be temporary. who.int
This compound strongly adsorbs to soil and sediments due to its lipophilic nature. ccme.cawho.intwfduk.orgwa.gov This strong adsorption limits its movement in the environment but can lead to its persistence in sediment. ccme.cawfduk.org Sediment-bound this compound can be toxic to burrowing organisms. who.int Research indicates that this compound in aquatic sediments may inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment. orst.edu Studies have detected this compound in urban stream sediments at levels potentially toxic to benthic organisms. wa.gov While some studies have found this compound in sediment samples, concentrations may not always exceed chronic effect thresholds. ecotoxcentre.ch However, the persistence in sediment and toxicity to invertebrates suggest a risk to benthic communities. regulations.gov
There is little tendency for this compound to bioaccumulate significantly in organisms due to its rapid degradation and metabolism in many species. who.intresearchgate.net However, some studies indicate that this compound can be readily taken up by aquatic organisms, with bioconcentration factors ranging from 43 to 750 for various organisms. who.int Absorbed this compound is generally lost rapidly when organisms are transferred to clean water. who.int While this compound can bioaccumulate in water and sediment when mixed into aquatic ecosystems, the extent of bioaccumulation and biomagnification in aquatic food webs is an area of ongoing research. researchgate.netnih.govuga.edu Studies have detected this compound in wild fish, with varying concentrations and patterns in different organs. nih.gov
Sediment Toxicity and Effects on Benthic Organisms
Terrestrial Invertebrates
This compound is highly toxic to terrestrial invertebrates, including many beneficial insects. epa.govorst.eduherts.ac.uk
This compound toxicity data show that the compound is highly toxic to honeybees, as well as other beneficial insects. epa.govorst.edu The topical LC50 for honeybees is reported as 0.029 μ g/bee . orst.edu While this compound is highly toxic to honeybees in laboratory tests, a strong repellent effect may reduce the toxic effect in practice, and there is no evidence of significant kills of honey bees under normal use. who.int However, this compound has been shown to cause high mortality in other beneficial arthropods in laboratory and field settings. nationbuilder.com Studies with alkali bees and alfalfa leafcutter bees exposed to this compound-treated foliage reported significant mortality rates. epa.gov The toxicity to beneficial insects is a significant concern for agricultural and natural ecosystems that rely on these organisms for pollination and pest control. nationbuilder.com
Interactive Table 2: Selected Toxicity Data for this compound on Honeybees
| Organism Type | Species | Endpoint | Value (μ g/bee ) | Source |
| Beneficial Insect | Honeybee | Topical LC50 | 0.029 | orst.edu |
Effects on Soil Microfauna (e.g., Earthworms)
This compound is considered to have low toxicity to earthworms. herts.ac.ukrayfull.comchem-bio.com.au Acute toxicity studies on earthworms, such as Lampito mauritii, have shown LC50 values greater than 1200 mg/kg. Another study reported an acute 14-day LC50 for earthworms of 1440 mg/kg. rayfull.comchem-bio.com.au
Vertebrates
Avian Toxicity Studies
This compound demonstrates very low toxicity to birds when administered orally or in their diet. herts.ac.ukwho.int Acute oral LD50 values for various bird species are generally high, indicating low toxicity. orst.eduwho.intspencervilleoh.comcdms.net
Summary of Avian Oral Toxicity Studies
| Species | Endpoint | Value (mg/kg body weight) | Source |
| Chicken | Oral LD50 | >3000 | orst.edu |
| Mallard Duck | Oral LD50 | >9800 | orst.educhem-bio.com.au |
| Japanese Quail | Oral LD50 | >13,500 | orst.edu |
| Mallard Duck | Acute Oral LD50 | >10327 (females), >9869 (males) | epa.gov |
| Mallard Duck | Acute Oral LD50 | >11,275 | epa.gov |
| Pheasant | Oral LD50 | >13,500 | orst.edu |
| Japanese Quail | Oral LD50 | >15,500 | orst.edu |
| Bird (general) | Oral LD50 | >3600 | spencervilleoh.comcdms.netlabelsds.com |
Dietary studies have also indicated low toxicity, with no effects on reproduction observed in hens at doses up to 40 mg/kg diet or in Japanese quail fed up to 1.0 mg for 34 days. chem-bio.com.auwho.int Longer dietary studies with birds showed no effect on reproduction at concentrations up to 500 ppm in the diet. spencervilleoh.comcdms.netlabelsds.com
Mammalian Susceptibility and Risk Factors
Mammals are generally less susceptible to this compound compared to insects due to less sensitive sodium channels and greater metabolic capacity, allowing for more rapid metabolism before effects on the nervous system occur. orst.eduwho.int Acute oral toxicity studies in mammals show varying LD50 values depending on the species and the vehicle used for administration, with technical-grade this compound generally having LD50 values in the range of 0.5-5 g/kg of body weight in rats, mice, guinea pigs, and chickens. nih.govfmc.com The cis isomer of this compound is more toxic than the trans isomer in animals. nih.gov
While acute risks to terrestrial mammals are often below levels of concern, some chronic risk quotients have exceeded agency levels of concern, although these may be based on conservative toxicity estimates. epa.gov
Impact on Microbial Communities
This compound can influence soil and water microbial communities, leading to alterations in their composition and activity. nih.govmdpi.comfrontiersin.orgresearchgate.net
Alterations in Bacterial Metabolism and Cell Properties
Studies have shown that this compound can affect bacterial metabolism and cell properties. Exposure to this compound can lead to changes in the assimilation of various carbon sources by bacteria, with some studies indicating a lowered metabolism of carboxylic acids in certain bacteria. mdpi.comresearchgate.netdntb.gov.ua this compound exposure has also been observed to decrease the hydrophobicity of bacterial cells and increase the permeability of their cell membranes. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These changes in cell properties could potentially impact the bacteria's interaction with their environment and other substances. Research using Escherichia coli as a model microbe demonstrated that this compound exposure resulted in chemical-dependent alterations in metabolic profiles and metabolite compositions, including shifts in carboxylic acids and derivatives, organooxygen compounds, and indoles and their derivatives. nih.govresearchgate.netacs.org A greater number of significantly altered and decreased metabolites were observed at higher this compound concentrations, suggesting a potentially greater metabolic disturbance. nih.govacs.org
Some bacterial genera, such as Cellulosimicrobium, Kaistobacter, and Sphingomonas, appear to be more resistant to this compound and may be involved in its decomposition in soil. nih.gov this compound has been found to stimulate the multiplication of organotrophic bacteria and actinomycetes while inhibiting the growth of fungi in soil. researchgate.netnih.govmdpi.com The abundance of certain bacterial phyla, like Proteobacteria, may increase, while others, such as Actinobacteria, may decrease following this compound application. researchgate.netmdpi.com
Changes in Susceptibility to Other Xenobiotics
The observed effects of this compound on bacterial cell wall and membrane properties, such as increased membrane permeability, suggest that this compound exposure could potentially alter the susceptibility of environmental bacteria to other xenobiotics. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net If this compound disrupts the membrane structure, it could facilitate the entry of other toxic substances into the bacterial cell, potentially leading to dysfunction or death. mdpi.com
Effects on Ecosystem Services Provided by Microorganisms
Microorganisms play crucial roles in various ecosystem services, including nutrient cycling, organic matter decomposition, and bioremediation. This compound's introduction into soil and aquatic environments can influence microbial communities and their associated functions.
In aquatic ecosystems, this compound can enter through runoff and aerial drift frontiersin.org. While this compound does not mix well with water and tends to stick strongly to sediment, where it can persist for over a year, it can still impact aquatic microorganisms orst.edu. Studies on surface water microorganisms have shown that pronounced toxicity was observed at relatively high concentrations (100 ppm for bacterial consortia), with toxicity to most tested consortia and strains occurring at 1000 ppm, although some strains like Bacillus thuringiensis KlaKry showed resistance mdpi.com. This compound did not consistently adversely affect bacterial metabolism in these studies, but it was observed to affect cell properties, suggesting potential indirect effects on the ecosystem by altering cell adhesion and susceptibility to other toxins mdpi.com. For example, this compound exposure resulted in decreased hydrophobicity and increased permeability of bacterial cell membranes, potentially allowing easier entry of toxic substances mdpi.com.
Research on coral microbial communities exposed to acute this compound concentrations (0.325 and 2 μg/l) showed significant shifts in microbial composition, with an increase in bacteria groups known for bioremediation, such as Burkholderia pyroccinnia and Bacillus sp. frontiersin.org.
The effects of this compound on microbial communities and enzyme activity can be summarized as follows:
| Environment | Organism Group | Observed Effect | Concentration/Context | Source |
| Soil | Organotrophic Bacteria | Stimulation of multiplication | 80 mg kg−1 soil | researchgate.netmdpi.com |
| Soil | Actinomycetes | Stimulation of multiplication | 80 mg kg−1 soil | researchgate.netmdpi.com |
| Soil | Fungi | Inhibition of growth/proliferation | 80 mg kg−1 soil | researchgate.netmdpi.com |
| Soil | Soil Enzymes | Inhibition of activity (Deh, Ure, Pac, Pal, etc.), decreased biochemical fertility | 80 mg kg−1 soil | researchgate.netmdpi.comresearchgate.net |
| Soil | Actinobacteria (OTUs) | Decreased number of OTUs | 80 mg kg−1 soil | mdpi.comresearchgate.net |
| Soil | Proteobacteria (OTUs) | Increased abundance | 80 mg kg−1 soil | mdpi.comresearchgate.net |
| Soil | Ascomycota (OTUs) | Decreased number of OTUs | 80 mg kg−1 soil | mdpi.comresearchgate.net |
| Soil | Basidiomycota (OTUs) | Decreased number of OTUs | 80 mg kg−1 soil | mdpi.com |
| Aquatic | Bacterial Consortia | Pronounced toxicity | 100 ppm | mdpi.com |
| Aquatic | Various Bacteria | Toxicity | 1000 ppm (except B. thuringiensis) | mdpi.com |
| Aquatic | Bacterial Cells | Decreased hydrophobicity, increased membrane permeability | 10 ppm to 100 ppm (decrease), 1000 ppm (further decrease) | mdpi.com |
| Aquatic | Coral Microbiome | Significant shifts in community composition, increase in bioremediating bacteria | 0.325 and 2 μg/l (acute exposure) | frontiersin.org |
Transgenerational and Developmental Ecotoxicology
Transgenerational effects refer to impacts observed in offspring generations that were not directly exposed to a toxicant, but whose ancestors were. This compound has been investigated for its potential to induce such effects in non-target organisms.
Studies have indicated that this compound can act as a developmental neurotoxicant and induce transgenerational effects in non-target organisms researchgate.netnih.gov. Research using zebrafish (Danio rerio) exposed to this compound during early life showed behavioral changes not only in the directly exposed generation (F0) but also in the unexposed F1 and F2 offspring researchgate.netnih.gov. Specifically, exposed F0 fish were hypoactive, while F1 and F2 males exhibited a decrease in anxiety-like behavior researchgate.netnih.gov. Another study on zebrafish also noted behavioral alterations in F1 to F3 generations following early-life this compound exposure researchgate.net.
In mammals, studies using rats exposed to a mixture including this compound have demonstrated transgenerational inheritance of increased disease incidence, including reproductive abnormalities, in the F3 generation nih.govplos.org. While this study involved a mixture, it suggests the potential for this compound, as a component, to contribute to such effects.
The evidence suggests that exposure to this compound, particularly during critical developmental periods, can lead to effects that manifest in subsequent unexposed generations, impacting behavior and potentially reproductive health researchgate.netnih.govresearchgate.netnih.govplos.org.
Studies on Heritable Effects in Non-Target Organisms
Research on the heritable effects of this compound in non-target organisms primarily focuses on phenotypic changes observed in offspring generations following ancestral exposure. These studies aim to determine if the effects of this compound are passed down through the germline.
In zebrafish, early-life exposure to this compound resulted in persistent behavioral alterations across F1 and F2 generations researchgate.netnih.gov. This suggests a heritable component to the neurotoxic effects of this compound. The observed decrease in anxiety-like behavior in F1 and F2 males indicates a potential heritable impact on neural function or neuromuscular systems researchgate.netnih.govresearchgate.net.
Studies on rats exposed to a pesticide mixture containing this compound have provided evidence for the heritable transmission of disease susceptibility. Increased incidence of total disease, pubertal abnormalities, testis disease, and ovarian disease were observed in the F3 generation, indicating that the ancestral exposure induced heritable changes leading to these health issues in descendants nih.govplos.org.
These findings highlight the potential for this compound to induce heritable effects that can impact the health and behavior of non-target organisms across generations, even in the absence of direct exposure in those later generations.
Molecular Mechanisms Underlying Transgenerational Toxicity
The molecular mechanisms underlying the transgenerational toxicity of environmental compounds like this compound are an active area of research. Epigenetic modifications, which are heritable changes in gene function not caused by alterations in DNA sequence, are considered key mechanisms for the transgenerational transmission of environmentally induced phenotypes nih.govplos.orguclouvain.be.
Studies on zebrafish exposed to this compound have investigated transcriptomic and epigenomic changes in the brain. Dysregulation of pathways related to glutamatergic synapse activity was observed in exposed F0 fish and persisted in F1 and F2 males researchgate.netnih.gov. This dysregulation was linked to a subset of differentially methylated regions (DMRs) that were inherited from the F0 to the F2 generation, indicating stable dysregulation of glutamatergic signaling through epigenetic inheritance researchgate.netnih.gov. These persistent transcriptional and DNA methylation changes are proposed to translate into the observed transgenerational behavioral alterations researchgate.netnih.gov.
In the rat study involving a this compound-containing mixture, significant DNA methylation alterations were observed in the sperm of the exposed lineage animals compared to controls nih.gov. These germline epigenetic alterations are considered a mechanism for the transgenerational inheritance of increased disease incidence nih.govplos.org. The molecular mechanisms for epigenetic transgenerational inheritance can involve changes in DNA methylation patterns, histone modifications, and altered non-coding RNA expression, all of which have been associated with transgenerational exposure to environmental toxicants nih.govplos.org.
Therefore, epigenetic modifications, particularly DNA methylation changes in the germline, are strongly implicated as the molecular basis for the transgenerational effects observed following this compound exposure in non-target organisms.
Neurotoxicological and Systemic Toxicology Research on Permethrin
Mechanisms of Neurotoxicity in Mammalian Models
Permethrin's primary mechanism of action involves disrupting voltage-gated sodium channels in neuronal membranes, leading to delayed repolarization and repetitive nerve impulses eaht.orgmdpi.comnih.gov. However, its neurotoxicity in mammals is complex and can involve other targets and pathways core.ac.ukresearchgate.net.
Effects on Central Nervous System (CNS) Architecture and Function
Studies in mammalian models have demonstrated that This compound (B1679614) exposure can lead to alterations in the structure and function of the CNS. These effects can manifest as behavioral deficits and changes in brain morphology.
Impacts on Specific Brain Regions (e.g., Cerebellum, Hippocampus, Prefrontal Cortex)
Research in Wistar rats exposed to this compound has shown morphological alterations in key brain regions, including the hippocampus, prefrontal cortex, and cerebellum nih.govaphrc.orgbohrium.comnih.gov. These regions are crucial for cognitive functions, memory, and motor control nih.govaphrc.org. A study administering this compound at 500 mg/kg and 1000 mg/kg for 14 days observed dose-dependent changes in the weights of the cerebellum and prefrontal cortex nih.govaphrc.org. This compound exposure also resulted in cognitive deficits, including impaired memory and reduced locomotor activity, which are indicative of compromised function in these brain areas nih.govaphrc.org.
Histopathological and Morphological Alterations (e.g., Degenerative Changes, Chromatolytic Cells)
Histological examinations of brain tissue from this compound-exposed rats have revealed degenerative changes in the microarchitecture, particularly at higher doses nih.govaphrc.org. The presence of chromatolytic cells, characterized by the dissolution of Nissl bodies in the neuronal cell body, has been observed in the prefrontal cortex, hippocampus, and cerebellum at both low and high doses of this compound nih.gov. This finding suggests neuronal stress or damage nih.gov. High-dose this compound treatment was associated with central chromatolysis in pyramidal cells of the prefrontal cortex, granule cells of the dentate gyrus, and Purkinje cells of the cerebellum nih.gov. These changes indicate potential progression towards cell death and neurodegeneration if exposure continues nih.gov.
Neurochemical Dysregulation
This compound can disrupt the delicate balance of neurochemicals in the brain, affecting neurotransmitter levels and ion homeostasis.
Imbalance of Neurotransmitters (e.g., Glutamate (B1630785), Dopamine)
This compound has been shown to affect neurotransmitter systems. Like other pyrethroids, it can interact with neurotransmitters and receptor-ionophore complexes core.ac.uk. Studies have indicated that this compound exposure can impair glutamatergic signaling researchgate.netresearchgate.net. In hippocampal neurons, this compound has been shown to increase the spontaneous release of glutamate in a calcium-dependent manner researchgate.netnih.gov. An imbalance in glutamate homeostasis can have significant neuropathological consequences mdpi.com. This compound has also been reported to decrease striatal dopamine (B1211576) levels in rats core.ac.uk. Dysregulation of dopamine homeostasis in the striatum is considered a key feature in the pathology of Parkinson's disease core.ac.ukmdpi.comfrontiersin.org.
Alterations in Ion Homeostasis (e.g., Calcium, Nitric Oxide)
This compound is known to disrupt calcium levels in neurons nih.gov. Dysregulation of neuronal intracellular calcium homeostasis can play a crucial role in neurotoxic effects uu.nl. Studies have shown that this compound can alter calcium release and uptake in rat cortical microsomes, potentially through effects on SERCA pumps uu.nl. Additionally, this compound intake has been linked to an imbalance in calcium and nitric oxide (NO) levels in the hippocampus and decreased calcium and NO levels in the striatum in rats exposed during the perinatal period researchgate.net. While some studies suggest pesticides can increase nitric oxide production by activating iNOS transcription, this compound exposure in early life has been associated with decreased NO levels in the striatum researchgate.netresearchgate.net.
Data Tables
While specific quantitative data varies across studies depending on dosage, duration, and animal model, the following table summarizes some observed effects on brain regions and neurochemical markers:
| Brain Region / Neurochemical Marker | Observed Effect in Mammalian Models | Reference(s) |
| Cerebellum | Morphological alterations, increased weight, chromatolysis, decreased catalase activity, increased MDA (not statistically significant) | nih.govaphrc.orgnih.govresearchgate.net |
| Hippocampus | Morphological alterations, chromatolysis, decreased catalase activity, increased MDA (not statistically significant), imbalance in glutamate, calcium, and NO levels | nih.govaphrc.orgnih.govresearchgate.netresearchgate.net |
| Prefrontal Cortex | Morphological alterations, increased weight, chromatolysis, decreased catalase activity, increased MDA | nih.govaphrc.orgnih.govresearchgate.net |
| Glutamate | Impaired signaling, increased spontaneous release in hippocampus | researchgate.netresearchgate.netnih.gov |
| Dopamine | Decreased striatal levels | core.ac.uk |
| Calcium | Disrupted levels in neurons, altered release/uptake in cortical microsomes, imbalance in hippocampus and striatum | researchgate.netnih.govuu.nl |
| Nitric Oxide | Imbalance in hippocampus, decreased levels in striatum | researchgate.net |
| Catalase | Decreased activity in cerebellum, hippocampus, and prefrontal cortex | nih.govresearchgate.net |
| Malondialdehyde (MDA) | Increased levels in prefrontal cortex, increased in hippocampus and cerebellum (not statistically significant) | nih.govresearchgate.net |
| Astrocytes | Activation | nih.govaphrc.org |
| Synaptophysin | Downregulation of expression | nih.govaphrc.org |
Oxidative Stress and Lipid Peroxidation Induction
This compound exposure has been linked to the induction of oxidative stress and lipid peroxidation. nih.goveaht.orgscispace.com Oxidative stress occurs when the generation of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. scispace.com Lipid peroxidation, a consequence of excessive ROS generation, involves the degradation of lipids in cell membranes, compromising cellular integrity. nih.goveaht.org
Role of Reactive Oxygen Species (ROS) Generation
Studies indicate that this compound treatment leads to the generation of reactive oxygen species (ROS). capes.gov.brnih.govscispace.comscielo.brbioline.org.br This increase in ROS can trigger a cascade of molecular events. mdpi.com The mechanism of pesticide action in animals is often associated with the production of ROS. scispace.combioline.org.br Oxidative metabolism of xenobiotics or endogenous compounds is considered a significant source of ROS. bioline.org.br this compound can enhance the generation of these reactive oxygen species to a point where the intrinsic antioxidant defense system is overwhelmed. nih.goveaht.org
Depletion of Endogenous Antioxidant Systems (e.g., SOD, Catalase, GPx)
This compound exposure has been shown to affect the activity of endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.goveaht.orgresearchgate.net These enzymes are crucial components of the antioxidant defense system. nih.goveaht.org Research indicates that this compound can deplete the levels or decrease the activity of these enzymes in various tissues, including the brain. nih.goveaht.orgresearchgate.netmazums.ac.irresearchgate.netpsu.edu For example, studies have reported a decrease in SOD and GPx activities and a decline in Glutathione (GSH) levels after exposure to high doses of this compound. researchgate.net this compound treatment has significantly altered the activities of catalase in brain regions, with higher doses leading to significantly lower catalase activities. nih.goveaht.org A dose-dependent pattern has been observed, where higher this compound doses correlate with lower enzyme activities. nih.goveaht.org This suggests that this compound induces oxidative stress by exacerbating ROS levels beyond the capacity of the antioxidant system. nih.goveaht.org
The following table summarizes findings on the effect of this compound on key antioxidant enzymes and lipid peroxidation markers in different brain regions:
| Brain Region | SOD Activity | CAT Activity | GPx Activity | MDA Levels (Lipid Peroxidation) | Source |
| Prefrontal Cortex | Decreased | Significantly Lower | Decreased | Increased (High Dose) | nih.goveaht.orgresearchgate.net |
| Hippocampus | Decreased | Significantly Lower | Decreased | Increased (Not statistically significant) | nih.goveaht.orgresearchgate.net |
| Cerebellum | Decreased | Significantly Lower | Decreased | Increased (Not statistically significant) | nih.goveaht.orgresearchgate.net |
| Cerebral Cortex | Not specified | Not specified | Not specified | Increased | mdpi.com |
| Cerebral Hemispheres | Not specified | Not specified | Not specified | Increased (More evident at higher dose) | mdpi.com |
| Medulla | Not specified | Not specified | Not specified | Increased | mdpi.com |
| Liver | Decreased | Not specified | Increased | Increased | mazums.ac.ir |
Note: "Decreased" or "Increased" indicates a general trend observed in studies. "Significantly Lower" or "Significantly Increased" indicates statistically significant findings reported in the source.
Correlation with Systemic Toxicity
A growing number of studies indicate that oxidative stress plays critical roles in various toxicities associated with this compound. capes.gov.brnih.gov this compound-induced toxicity is correlated with oxidative stress resulting from excessive production of reactive oxygen species, causing damage to lipids, DNA, and proteins. mazums.ac.ir Oxidative stress has been identified as part of a common pathophysiology in neurodegenerative conditions. nih.gov this compound exposure disrupts the balance of the antioxidant system in non-target organisms and causes oxidative damage to DNA, lipids, and proteins. nih.gov
Neuroinflammatory Responses (e.g., Astrogliosis)
This compound exposure has been shown to induce neuroinflammation in brain areas. nih.govresearchgate.net Neuroinflammation can be triggered by oxidative stress and pro-inflammatory states. bohrium.com Microglia are key cellular mediators of inflammation in the central nervous system, and their activation suggests the presence of neuroinflammation. asn-ng.com this compound neurotoxicity has resulted in the activation of microglia as a response to injury in the hippocampus. asn-ng.com Astrocytes are also sensitive to pesticides and can exhibit astrogliosis, a reactive change in astrocytes often seen following brain injury. nih.govbohrium.com Studies have shown significant astrocytic reactivity following this compound exposure, particularly in the prefrontal and cerebellar cortices. nih.gov this compound exposure can increase the expression of activated astroglial cells. nih.gov Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6), are produced by activated microglia and participate in processes like neurogenesis, neurotransmission, cell proliferation, and neuronal excitability. mdpi.com Research has shown a significant increase in the expression of these cytokines in various brain regions after acute this compound exposure, particularly with higher doses. mdpi.com
Behavioral and Cognitive Deficits Induced by this compound Exposure
This compound exposure has been associated with behavioral and cognitive deficits in animal studies. nih.govmdpi.comresearchgate.netasn-ng.comresearchgate.netbeyondpesticides.orgbohrium.comnih.govd-nb.infofrontiersin.orgresearchgate.net These effects can include alterations in locomotor activity and impaired adaptation to novel environments. researchgate.netbohrium.com
Impairments in Memory and Learning
Studies consistently report that this compound exposure can lead to impairments in memory and learning. researchgate.netasn-ng.comresearchgate.netbeyondpesticides.orgbohrium.comnih.govd-nb.infofrontiersin.orgresearchgate.net This includes deficits in spatial memory, working memory, and fear conditioning. asn-ng.comnih.govd-nb.infofrontiersin.org Early-life exposure to this compound, even at low levels, has been shown to exert long-lasting impairments in learning and memory in adult animals. researchgate.netbohrium.comd-nb.info These impairments may be related to the disruption of neural circuits involved in learning and memory, alterations in synaptic morphology, and effects on neuronal and glial populations. researchgate.netbohrium.comd-nb.inforesearchgate.net For instance, neonatal this compound exposure has been observed to lead to long-term cognitive impairment and alteration in synaptic morphology. nih.govd-nb.inforesearchgate.net Studies using tests like the T-maze and Morris water maze have demonstrated that this compound-treated rats exhibit deficits in spatial working memory and take longer to complete learning tasks. asn-ng.comnih.govd-nb.info
The following table summarizes findings on this compound's effects on memory and learning:
| Cognitive Function | Observed Effect | Animal Model | Source |
| Learning and Memory | Impairment | Mice (early-life exposure) | researchgate.netbohrium.com |
| Spatial Memory | Impairment (e.g., increased escape latency) | Rats | asn-ng.comd-nb.info |
| Working Memory | Deficits (e.g., reduced correct alternation) | Rats | asn-ng.comnih.govfrontiersin.org |
| Context Fear Conditioning | Decreased freezing response (impairment) | Rats (neonatal exposure) | d-nb.info |
| Tone Fear Conditioning | Decreased freezing response (impairment) | Rats (neonatal exposure) | d-nb.info |
| Memory Consolidation | Disturbed | Rats | researchgate.net |
| Long-term Memory | Impairment | Rats (early exposure) | d-nb.inforesearchgate.net |
Alterations in Locomotor Activity and Motor Coordination
Studies in animal models have investigated the effects of this compound exposure on locomotor activity and motor coordination. This compound, a Type I pyrethroid, has been shown to cause dose-dependent decreases in general motor activity in mammals researchgate.net. Research in adolescent rats exposed to this compound demonstrated alterations in locomotor activity and plasma membrane fluidity of the striatum nih.gov. While one study using open field, black and white box, and negative geotaxis tests in Wistar rats exposed to 500 or 1000 mg/kg of 0.6% this compound for 14 days did not find statistically significant differences in locomotor activity compared to controls, other behavioral assessments in the same study indicated reduced exploratory locomotion eaht.orgnih.gov. Another study noted that decreases in locomotor activity were similar between Type I pyrethroids like this compound and Type II pyrethroids like deltamethrin (B41696) at certain doses oup.com. However, the effects can vary depending on the dose and specific behavioral test used oup.com. Studies have also indicated that this compound can affect motor coordination, with some research suggesting that calcium ion channels may be important targets for this effect nih.gov.
Data Table: Effects of this compound on Locomotor Activity in Rats
| Study | Animal Model | This compound Dose/Exposure | Key Finding on Locomotor Activity | Citation |
| Omotoso et al., 2020 | Wistar rats | 500 & 1000 mg/kg of 0.6% this compound for 14 days (in feed) | Reduced exploratory locomotion observed; no significant difference in general locomotor activity in open field, black and white box, and negative geotaxis tests. | eaht.orgnih.gov |
| Abou-Donia et al., 2008 | Adolescent rats | This compound exposure (specifics not detailed in snippet) | Alteration in locomotor activity. | nih.gov |
| Crofton and Reiter, 1988 (Cited in study) | Adult rats | 200 mg/kg (gavage) | Decreases in locomotor activity. | oup.com |
| Crofton and Reiter, 1988 (Cited in study) | Adult rats | 30–120 mg/kg (gavage) | Increased acoustic startle responses, not necessarily locomotor activity directly. | oup.com |
| Patel et al., 2014 | Rats | Chronic exposure (specifics not detailed in snippet) | Decreases motor coordination. | nih.gov |
Anxiety-Related Behavioral Changes
Research suggests that this compound exposure can induce anxiety-related behavioral changes in animal models. In larval zebrafish, acute exposure to sublethal concentrations of this compound increased anxiety-like behaviors in tests such as the Novel Tank and Light-Dark tests nih.govsemanticscholar.org. While one study in Wistar rats exposed to this compound for 14 days did not find a statistically significant difference in anxiety levels compared to controls using the black and white box test, another study indicated reduced anxiety levels in rats administered Moringa oleifera oil alongside this compound, although this reduction was also not statistically significant nih.govajol.info. Thigmotaxis, the tendency of an organism to remain near the boundaries of an environment, can be used as a measure of anxiety in larval fish, and exposure to this compound has been shown to decrease thigmotaxis in larval zebrafish int-res.com.
Data Table: Effects of this compound on Anxiety-Related Behavior
| Study | Animal Model | This compound Exposure | Key Finding on Anxiety | Citation |
| Nunes et al., 2019 | Larval zebrafish | 25 and 50 μg/L (acute exposure) | Increased anxiety-like behaviors in Novel Tank and Light-Dark tests. | nih.govsemanticscholar.org |
| Omotoso et al., 2020 | Wistar rats | 500 & 1000 mg/kg of 0.6% this compound for 14 days | No statistically significant difference in anxiety levels in the black and white box test. | nih.gov |
| Omotoso et al., 2024 | Wistar rats | 1000 mg/kg of 0.6% this compound (in diet) | Increased anxiety level observed, though not always statistically significant. | ajol.info |
| Nunes et al., 2020 | Larval zebrafish | 25 μg/l (sublethal concentration) | Decreased thigmotaxis (measure of anxiety). | int-res.com |
Developmental Neurotoxicity Research
Developmental neurotoxicity research on this compound explores the potential for adverse effects on the developing nervous system following exposure during critical periods. Studies indicate that early life exposure to this compound can have long-term consequences on neurodevelopment and behavior eaht.orgresearchgate.net.
Critical Periods of Susceptibility
The developing nervous system is particularly vulnerable to environmental insults during specific critical periods characterized by rapid growth and developmental processes such as neuronal proliferation, migration, differentiation, synaptogenesis, myelination, and apoptosis princeton.edu. Research suggests that exposure to chemicals during these periods can induce irreversible disorders in brain function . Studies in rats have indicated that neonatal rats may be more sensitive than adults to the acute toxic effects of this compound, potentially due to differences in metabolism europa.eunih.gov. While some studies have examined exposure during periods like postnatal day 10-15 in rodents, a systematic evaluation of all potentially sensitive developmental periods for this compound is still needed nih.gov. The timing and dose of exposure are crucial factors influencing neurotoxic effects during these critical windows .
Long-Term Neurodevelopmental and Neurobehavioral Outcomes
Early life exposure to this compound has been associated with long-term neurodevelopmental and neurobehavioral outcomes in animal studies. Experimental studies in rodents have shown that prenatal exposure can alter neurodevelopment and cognitive abilities researchgate.net. Exposure during critical periods of brain development has been linked to persistent altered adult spontaneous behavior . Studies in rats exposed to this compound during early life (postnatal days 6-21) have demonstrated long-term changes in brain markers and the development of Parkinson-like features in aged rats researchgate.net. These long-term effects may involve alterations in glutamatergic signaling and can potentially be transgenerational researchgate.net. While some human studies have explored the association between prenatal this compound exposure and neurodevelopmental outcomes, findings have not always shown a significant association with measures like mental or psychomotor development indices columbia.eduaap.org. However, challenges in measuring pyrethroid exposure in humans due to rapid metabolism may affect the ability to detect such associations columbia.edu.
Data Table: Long-Term Neurodevelopmental/Neurobehavioral Outcomes
| Study | Animal Model | This compound Exposure Period | Key Long-Term Outcomes | Citation |
| Carloni et al., 2012 (Cited in study) | Rodents | Prenatal | Altered neurodevelopment and cognitive abilities. | researchgate.net |
| Viberg et al., 2015 | Mice | Critical period of brain development | Persistent altered adult spontaneous behavior. | |
| Nasuti et al., 2014 (Cited in study) | Rats | Postnatal days 6-21 | Development of Parkinson-like features in aged rats; alterations in brain markers. | researchgate.net |
| Fedeli et al., 2017 (Cited in study) | Rats | Postnatal days 6-21 | Progressive Parkinson-like disease in animals. | researchgate.netresearchgate.net |
| Horton et al., 2011 | Human cohort | Prenatal | No significant association with 36-month mental or psychomotor developmental indices (though PBO showed association). | columbia.eduaap.org |
| Mesnage et al., 2024 | Zebrafish (F0, F1, F2) | Early-life (F0) | Hypoactivity in F0 adults; decreased anxiety-like behavior in F1 and F2 males; transgenerational effects on behavior. | researchgate.net |
This compound as a Model for Neurodegenerative Disease Studies (e.g., Parkinson-like Pathology)
This compound has been explored as a model compound in studies investigating neurodegenerative diseases, particularly Parkinson-like pathology. Research indicates that early life exposure to this compound can induce changes in the brain consistent with the neuropathological hallmarks of Parkinson's disease, such as oxidative stress, alpha-synuclein (B15492655) alterations, mitochondrial complex I defects, and dopamine loss in the striatum researchgate.net. Studies in rats exposed to this compound during a critical postnatal period have shown decreased dopamine levels in the striatum and loss of dopaminergic neurons in the substantia nigra pars compacta at adolescent age researchgate.net. Motor coordination defects have also been observed in these rats at adult age researchgate.net. This compound exposure has been found to result in an overproduction of alpha-synuclein protein at low doses, a key component of Lewy bodies observed in Parkinson's disease patients eurekalert.org. This suggests that for individuals with a genetic predisposition, this compound exposure could potentially trigger events leading to an increased risk for damage in brain areas affected by Parkinson's disease eurekalert.org. Animal models using early life this compound exposure are considered to replicate the progressive, time-dependent nature of the neurodegenerative process seen in Parkinson's disease researchgate.netnih.gov.
Systemic Toxicities Beyond the Nervous System
While the nervous system is a primary target of this compound, research has also documented systemic toxicities affecting other organs and systems.
The liver is one organ that can be affected by this compound exposure. Studies in mice fed this compound have shown an increase in liver weights relative to body weights at higher doses orst.edu. In dogs, increased liver weights were also observed in chronic toxicity studies orst.edu. Long-term low-dose oral exposure to this compound in rats has been shown to induce slight liver damage, characterized by hyperchromatic nuclei swollen in hepatic parenchymal cells, even in the absence of changes in typical serum biochemical parameters nih.govd-nb.inforesearchgate.net. Dermal exposure to this compound in rats has also resulted in significant elevation in liver enzyme activities, indicating liver involvement journaljsrr.com.
The kidneys can also be impacted by this compound. Long-term low-dose oral exposure in rats has been shown to induce slight kidney damage, observed as swelling proximal tubules in histopathological sections nih.govd-nb.inforesearchgate.net. Similar to liver effects, these kidney changes were noted without alterations in typical urine biochemical parameters nih.govresearchgate.net. Studies in newly hatched chicks exposed to this compound have shown kidney damage, including tubular necrosis, reduction in glomeruli size, and blood cell infiltration scialert.net. Biochemical analyses in these chicks revealed altered enzyme activities and elevated levels of substances like uric acid, indicating renal damage scialert.net. Dermal exposure in rats has also led to a significant increase in blood urea (B33335) nitrogen and creatinine (B1669602) levels, suggesting kidney effects journaljsrr.com.
Other systemic effects noted in research include potential effects on the immune system, observed in animal studies frontiersin.orgmaryland.gov. Very low levels of this compound in the diet of chickens have been reported to suppress immune system activity maryland.gov. This compound has also been identified as potentially affecting enzymatic activity and cardiovascular metabolism frontiersin.org.
Data Table: Systemic Toxicities of this compound
| Organ/System | Animal Model | This compound Exposure | Key Findings | Citation |
| Liver | Mice | 28-1400 mg/kg/day for 28 days (in feed) | Increase in liver weights relative to body weights at higher doses. | orst.edu |
| Liver | Dogs | Daily doses for at least 96 days | Increased liver weights. | orst.edu |
| Liver | Rats | 75 mg/kg/day for 90 days (oral, low-dose) | Slight liver damage (hyperchromatic nuclei swollen). | nih.govd-nb.inforesearchgate.net |
| Liver | Rats | Daily dermal application (100 and 200 mg/kg b.wt.) | Significant elevation in liver enzyme activities. | journaljsrr.com |
| Kidney | Rats | 75 mg/kg/day for 90 days (oral, low-dose) | Slight kidney damage (swelling proximal tubules). | nih.govd-nb.inforesearchgate.net |
| Kidney | Newly hatched chicks | Single sublethal doses (50, 100, 200 ppm) injected into eggs | Tubular necrosis, reduction/distortion of glomeruli, blood cell infiltration, altered enzyme activities, elevated uric acid. | scialert.net |
| Kidney | Rats | Daily dermal application (100 and 200 mg/kg b.wt.) | Significant increase in blood urea nitrogen and creatinine levels. | journaljsrr.com |
| Reproductive/Developmental | Pregnant rats | 150 mg/kg body weight/day (oral) | Reduction in fetal weights, increased additional ribs. | orst.edu |
| Reproductive/Developmental | Pregnant rabbits | Oral exposure (specifics not detailed in snippet) | No adverse effects noted at 5 mg/kg/day. | orst.edu |
| Reproductive/Developmental | Pregnant rats | Very high oral doses (250 mg/kg/day) during GD 6-15 | Affected fertility. | maryland.gov |
| Immune System | Chickens | 0.1 ppm in diet for 3-6 weeks | Suppressed immune system activity. | maryland.gov |
Cardiotoxicity Research
Studies suggest that chronic use of this compound can lead to oxidative stress and damage heart cells. mdpi.com Early life this compound treatment in rats at a dose of 1/50 LD50 from the 6th to the 21st day of life was investigated for its effect on the development of cardiac toxicity in 500-day-old rats. mdpi.comnih.govresearchgate.net This study measured the expression of nuclear factor erythroid 2–related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) genes, calcium levels, and heart surface area as biomarkers of toxicity. mdpi.comnih.govresearchgate.net A significant decrease in heart surface area was observed in treated rats compared to the control group. nih.govresearchgate.net Intracellular calcium influx in the heart of early life treated rats increased significantly compared to the control group. nih.govresearchgate.net The comparative expression analysis of target genes showed a 1.62-fold increase in Nrf2 mRNA level, while NF-κB mRNA was not significantly changed. nih.govresearchgate.net These findings suggest that early life exposure to low doses of this compound can have long-term consequences, leading to cardiac hypotrophy, increased calcium, and elevated Nrf2 gene expression levels in old age. nih.govresearchgate.net
Hepatotoxicity Investigations (e.g., Liver Weight Changes, Microsomal Enzyme Activity)
The liver appears to be an organ affected by this compound, although in some studies, the observed effects were considered adaptive responses rather than adverse effects. epa.gov Oral administration of this compound has been shown to induce hepatic microsomal enzymes. europa.eu In studies in rats, increased liver weight associated with hepatic microsomal enzyme induction was observed. europa.euwho.int A 28-day dietary study in rats investigating the comparative hepatotoxicity of cis, trans, and cis:trans 40:60 permethrins found that the cis isomer had a lower NOEL (60 mg/kg bw) based on effects on liver weights and chemistry (microsomal protein and cytochrome P450) compared to the trans isomer (>243 mg/kg bw) and the cis:trans 40:60 mixture (118 mg/kg bw). europa.eu
In mice, treatment with this compound has resulted in significant increases in absolute and relative liver weights, plasma transaminase activities, lactate-to-pyruvate ratio, hepatic and mitochondrial lipid peroxidation, and protein oxidation levels. researchgate.netmazums.ac.ir Histological alterations in the liver of this compound-treated mice included vacuolization, congestion, and condensed nuclei. researchgate.netmazums.ac.ir Hepatomegaly observed in this compound-treated mice could be attributed to vacuolization and binucleation of hepatocytes, as well as the induction of CYP 2B apoenzyme associated with hypertrophy of the smooth endoplasmic reticulum. mazums.ac.ir Studies in female mice treated with high dietary levels of this compound (2500, 5000, and 10000 ppm) showed significant increases in hepatic Acox1 mRNA levels, CYP4A enzyme activity, and Cyp4a10 mRNA levels, associated with centrilobular hepatocellular hypertrophy. tandfonline.com Increased numbers and enlargement of peroxisomes were also observed in the livers of female mice treated with a high dose of this compound. tandfonline.com
Data Table: Effects of this compound on Liver Parameters in Mice
| Parameter | This compound Treatment (Observed Effect) | Reference |
| Absolute Liver Weight | Increased | researchgate.netmazums.ac.ir |
| Relative Liver Weight | Increased | researchgate.netmazums.ac.ir |
| Plasma Transaminase Activities | Increased | researchgate.net |
| Hepatic Lipid Peroxidation | Increased | researchgate.netmazums.ac.ir |
| Hepatic Protein Oxidation | Increased | researchgate.net |
| Hepatocyte Vacuolization | Observed | mazums.ac.ir |
| Hepatocyte Condensed Nuclei | Observed | mazums.ac.ir |
| Hepatic CYP4A Enzyme Activity | Increased | tandfonline.com |
| Peroxisome Proliferation | Increased | tandfonline.com |
Reproductive and Developmental Toxicology
In rat developmental toxicity studies, some reports indicated maternal and developmental toxicity at doses as low as 50 mg/kg per day, while others reported effects only at 150 mg/kg per day or found no effects at doses as high as 225 mg/kg per day. nih.gov Three three-generation reproduction studies in rats have also been conducted. nih.gov Developmental and reproductive toxicity studies demonstrated no evidence for increased susceptibility following in utero and/or pre-/post-natal exposure in rats and rabbits, and multi-generation reproduction studies in rats showed no evidence of endocrine disruption. epa.govepa.gov However, there is a concern for developmental neurotoxicity based on evidence of neurotoxicity and increased incidence of microscopic lesions associated with neurotoxic effects at high doses in a subchronic neurotoxicity study, leading to the requirement for a developmental neurotoxicity study for this compound. epa.govepa.gov
Studies have also investigated the potential endocrine-disrupting effects of this compound. In utero treatment of female rats with this compound (10 mg/kg/day) resulted in significant increases in uterine and ovarian weights and significant decreases in serum estradiol (B170435) concentration, uterine, and ovarian estrogen receptor alpha mRNA levels. koreascience.kr Neonatal treatment with this compound led to accelerated vaginal opening in female rats and delayed preputial separation in male rats. koreascience.kr Anogenital distances were significantly reduced in male rats after neonatal treatment. koreascience.kr this compound also increased luciferase activity in a reporter gene assay and induced Calbindin-D9k mRNA expression. koreascience.kr
Genotoxicity and Mutagenicity Assessments
Studies evaluating the genotoxic and mutagenic potential of this compound have yielded varied results. Several in vitro studies using bacterial systems (Ames test with Salmonella typhimurium and Escherichia coli) and mammalian cells (mouse lymphoma L5178Y TK+/TK− assay and V79 Chinese hamster cells) generally showed that this compound was not mutagenic. nih.govfao.org this compound was also not mutagenic in the Saccharomyces cerevisiae D4 assay or the Drosophila melanogaster sex-linked recessive lethal mutation assay. nih.gov
However, investigations into clastogenic effects (chromosome damage) have provided a range of results. nih.gov Three in vitro studies from one laboratory suggested potential clastogenicity of this compound, showing small, statistically significant increases in chromosomal aberrations in cultured human lymphocytes at certain concentrations. nih.gov One in vivo mouse micronucleus assay was negative, while another reported positive results in peripheral blood erythrocytes at tested dosages (30%, 50%, and 80% of LD50), suggesting genotoxic and mutagenic effects. nih.govnih.govresearchgate.net The subcommittee reviewing the data suggested that the weight of evidence indicates this compound does not produce gene mutations but is a potential clastogen in certain in vitro systems, recommending that the positive clastogenicity findings be repeated by other investigators for confirmation. nih.gov
Other Organ System Impacts (e.g., Digestive System, Hematological Effects)
Information on the effects of this compound on other organ systems is also available from various studies. Following ingestion, digestive symptoms such as epigastric pain, nausea, and vomiting have been reported in cases of acute pyrethroid poisoning. health.mil
Hematological effects have been examined in some animal studies. While many studies did not observe significant treatment-related hematological effects in rats and mice exposed to this compound in the diet, some pyrethroids have been associated with hematological changes. nih.gov For instance, leukocytosis was observed in a percentage of human cases of pyrethroid poisoning. nih.gov In rabbits, significantly decreased red blood cell count, hemoglobin content, and mean corpuscular hemoglobin, as well as increased white blood cell count, were reported after oral administration of fenvalerate. nih.gov Treatment-related anemia was reported in mice treated with esfenvalerate. nih.gov However, in several oral animal studies evaluated by the EPA, statistically significant hematological effects were considered adaptive responses rather than direct this compound-induced hematotoxicity. nih.gov
Mitigation and Amelioration Strategies for this compound Toxicity
Strategies for mitigating and ameliorating this compound toxicity primarily focus on reducing exposure and managing symptoms in cases of poisoning, as there is no specific antidote available. nih.gov General recommendations for managing this compound toxicosis include decontamination to prevent further absorption, supportive care, and symptomatic treatment. nih.govesccap.org
In veterinary medicine, particularly for this compound toxicosis in cats which are highly susceptible, treatment protocols involve controlling clinical signs such as tremors and seizures using anti-seizure medications and muscle relaxants. nih.goveverycat.org Intravenous fluid support is used to maintain electrolyte balance and promote diuresis to aid in the excretion of metabolites. nih.gov Dermal decontamination with mild detergent and warm water is crucial to remove the substance from the skin. nih.gov
Intravenous lipid emulsion (ILE) has emerged as a potential adjunctive treatment for this compound toxicosis, particularly in cases involving lipophilic toxins like this compound. nih.goveverycat.org The proposed mechanism is that ILE acts as a lipid sink, sequestering the lipophilic toxin in the intravascular space and reducing its availability to target tissues. nih.goveverycat.org While there is increasing evidence supporting the use of ILE for various intoxications, its optimal concentration, dosing, efficacy, and potential adverse reactions in this compound toxicosis still require further research. nih.gov
Research also explores the potential of natural compounds to ameliorate this compound-induced toxicity. For example, studies have investigated the hepatoprotective effects of dandelion root extract on this compound-induced liver toxicity in mice. researchgate.netmazums.ac.ir Dandelion treatment was shown to reduce liver injury, alleviate oxidative stress, and normalize certain biochemical parameters altered by this compound exposure. researchgate.netmazums.ac.ir This protective effect is potentially attributed to the antioxidant capacity of dandelion extract. researchgate.net
Data Table: Mitigation and Amelioration Approaches for this compound Toxicity
| Strategy | Description | Application/Evidence |
| Decontamination | Removal of this compound from skin or other surfaces. | Crucial in cases of dermal exposure. nih.gov |
| Supportive Care | Providing general medical support (e.g., hydration). | Standard practice in managing toxicosis. nih.gov |
| Symptomatic Treatment | Managing specific clinical signs (e.g., seizures, tremors). | Use of anti-seizure medications and muscle relaxants in toxicosis cases. nih.goveverycat.org |
| Intravenous Lipid Emulsion (ILE) | Administration of lipid emulsion to sequester lipophilic toxins. | Investigational adjunctive treatment, particularly in veterinary medicine. nih.goveverycat.org |
| Natural Compounds (e.g., Dandelion Extract) | Use of plant extracts with antioxidant or protective properties. | Shown to ameliorate this compound-induced hepatotoxicity in animal studies. researchgate.netmazums.ac.ir |
Role of Antioxidants in Counteracting Oxidative Damage
A growing body of research highlights the significant role of oxidative stress in the various toxicities associated with this compound exposure, including neurotoxicity. nih.govcapes.gov.brnih.govmdpi.comcuni.czaphrc.orgeaht.orgcore.ac.uk this compound can induce the generation of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state and causing oxidative damage to vital cellular components such as lipids, proteins, and DNA. nih.govmdpi.comeaht.orgresearchgate.netresearchgate.net Lipid peroxidation, a process where free radicals damage lipids, is a key indicator of oxidative stress induced by this compound, with studies showing increased levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in brain regions following this compound exposure. nih.govmdpi.comaphrc.orgeaht.orgresearchgate.netresearchgate.net
The body's intrinsic antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with non-enzymatic antioxidants like glutathione (GSH), plays a crucial role in counteracting oxidative damage. cuni.czaphrc.orgeaht.orgresearchgate.netresearchgate.net However, this compound exposure can disrupt the balance of this system. Research indicates that this compound can alter the activities of these antioxidant enzymes, often leading to a decrease in their effectiveness, particularly at higher concentrations or with prolonged exposure. cuni.czaphrc.orgeaht.orgresearchgate.netresearchgate.net For example, studies have shown decreased catalase activity and reduced glutathione levels in response to this compound exposure, suggesting a depletion of the antioxidant capacity. aphrc.orgresearchgate.netresearchgate.net Conversely, the activity of enzymes like glutathione-S-transferase may increase as an adaptive response to facilitate detoxification. aphrc.org
Studies investigating the protective effects of various antioxidants against this compound-induced toxicity have demonstrated promising results. These studies explore how supplementing with antioxidants can help mitigate oxidative stress and its associated detrimental effects.
Here is a table summarizing some research findings on the effects of this compound on antioxidant markers:
| Study Organism/Model | This compound Exposure Conditions | Measured Antioxidant/Oxidative Stress Marker | Observed Effect | Citation |
| Freshwater mussel | 50 µg/L, 100 µg/L for 1 week | Catalase activity | Increased at 50 µg/L, Decreased at 100 µg/L | aphrc.org |
| Freshwater mussel | 50 µg/L, 100 µg/L for 1 week | Glutathione levels | Reduced by ~39% at 100 µg/L | aphrc.org |
| Freshwater mussel | 50 µg/L, 100 µg/L for 1 week | Glutathione-S-transferase activity | Increased in a concentration-dependent manner | aphrc.org |
| Freshwater mussel | 50 µg/L, 100 µg/L for 1 week | Malondialdehyde (MDA) levels | Rose significantly, especially at higher conc. | aphrc.org |
| Rats (Brain regions) | Subacute, sublethal doses | MDA levels | Increased in a dose-dependent manner | mdpi.com |
| Rats (Brain regions) | Various doses | SOD, GPx, CAT activities | Decreased in a dose-dependent pattern | eaht.org |
| Rats (Liver) | Subchronic (150 mg/kg/day for 60 days), Early-life (34.05 mg/kg/day for 15 days) | Lipid peroxidation, Carbonyl group content, SOD, Catalase, GPx, Glutathione, Membrane fluidity | Caused oxidative stress and alterations in antioxidant enzymes | cuni.cz |
| Rats (Testes) | 1000 mg/kg | SOD, MDA, Glutathione peroxidase | High SOD and MDA, Low Glutathione peroxidase | researchgate.net |
| Allium cepa L. | This compound treatment | MDA, SOD, CAT, GSH | Increased MDA, SOD, CAT; Decreased GSH | researchgate.net |
Novel Therapeutic Interventions
Research into novel therapeutic interventions for this compound toxicity is an ongoing area of study, particularly concerning its neurotoxic and systemic effects. Given the role of oxidative stress in this compound-induced damage, strategies aimed at augmenting the antioxidant defense system or directly scavenging reactive oxygen species are being explored.
Studies have investigated the potential of various compounds and extracts with known antioxidant properties to counteract this compound toxicity. For instance, research has explored the protective role of Zingiber officinale rhizome extract (ginger) against this compound's toxic effects in non-target organisms, demonstrating its ability to reduce abnormalities and improve antioxidant balance. researchgate.netresearchgate.net Similarly, sesame seed oil has shown therapeutic benefits in treating impaired reproductive functions linked to chemical exposure, including oxidative stress induced by this compound. researchgate.net
Beyond antioxidant-based approaches, other novel interventions are being investigated. For example, research has explored the potential of this compound itself as a potential inhibitor of furin, an enzyme involved in various physiological and pathological processes, through a novel non-competitive allosteric inhibition mechanism. mdpi.com This area of research suggests a potential for repurposing or developing this compound derivatives with different therapeutic targets, although this is distinct from counteracting this compound's own toxicity. mdpi.com
While research into novel therapeutic interventions specifically for this compound poisoning in mammals is still developing, the understanding of its mechanisms of toxicity, particularly the role of oxidative stress and ion channel modulation, provides potential avenues for the development of targeted therapies. The exploration of natural products and the investigation of alternative molecular targets represent ongoing efforts in this field.
Advanced Analytical Methodologies for Permethrin Quantification and Characterization
Chromatographic Techniques
Chromatography plays a central role in separating and quantifying permethrin (B1679614) and its isomers from complex samples.
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, NICI-MS)
Gas chromatography is a common technique for this compound analysis, often coupled with highly sensitive detectors. Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are frequently used. GC with FID is suitable for determining this compound in pesticide formulations. iarc.frnih.gov GC/ECD is a popular approach for analyzing pyrethroids, including this compound, in environmental samples, particularly due to the presence of halogen atoms in their structure, which are sensitive to ECD. cdc.gov Detection limits in the ng/m³ range have been reported for this compound using GC/MS methods for air analysis. cdc.gov
GC-Mass Spectrometry (GC-MS) and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC/NICI-MS) offer enhanced selectivity and sensitivity. GC/NICI-MS with selected-ion monitoring (SIM) has demonstrated high sensitivity and excellent specificity for this compound, with reported detection limits as low as 50 fg and a linear response from 50 fg to 80 pg. scholars.direct This method has been applied to the simultaneous determination of this compound and other synthetic pyrethroids in matrices like soil, moss, and fish tissue. scholars.direct GC-MS methods are also used for the quantification of pyrethroids in water and sediment samples, with typical method detection limits ranging from 1 to 10 ng/L in water and 1 to 5 µg/kg in sediment. usgs.gov GC-MS can also be used to confirm the presence of trans-permethrin (B105639). nerc.ac.uk
Research findings highlight the effectiveness of GC-based methods for this compound analysis in diverse samples. For instance, a validated GC method for the quantitative determination of this compound in pharmaceutical products reported a linear calibration curve over a concentration range of 1200–2800 µg/ml with a determination coefficient (R²) of 0.99998. researchgate.net The retention times for cis-permethrin (B1144874) and trans-permethrin were reported as 31.599 and 32.578 minutes, respectively. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are widely used for this compound analysis, offering advantages in separating thermally labile compounds and those with higher molecular weights. These techniques are often coupled with UV detectors. cdc.gov HPLC methods have been reviewed for the determination of this compound and its isomers in various matrices. iarc.frnih.gov
Developing suitable HPLC conditions to ensure complete resolution of this compound's geometric isomers (cis and trans) can be challenging. researchgate.netresearchgate.net However, methods have been developed for the fast separation and quantification of this compound using C18 columns packed with small particles (e.g., 1.8 µm), resulting in reduced analysis time and solvent consumption. researchgate.netresearchgate.net A rapid resolution chromatography test using a Zorbax SB-C18 column (5 cm × 4.6 mm i.d., 1.8 µm particle-size) with a mobile phase of acetonitrile (B52724)/water (75:25 % V/V) and UV detection at 215 nm achieved a run time of 4.5 minutes. researchgate.netnih.gov The precision of this method for retention times was in the range of 0.02–0.45%, and for peak areas, it was 0.05–0.56%. nih.gov Recovery experiments using the standard addition technique yielded values in the range of 94.0–96.1%. nih.gov
UPLC is considered superior to conventional HPLC methods for this compound analysis due to its speed and accuracy, particularly for determining this compound and its traces in environmental samples like waste/potable water. researchgate.netrasayanjournal.co.in A developed UPLC method for this compound determination in cream formulations and waste/potable water showed percentage recoveries between 97.0% and 103.0% for cream formulations and between 80.0% and 120.0% for water samples, indicating accuracy. rasayanjournal.co.in Ultra-high performance liquid chromatography with diode array detection (UHPLC-DAD) has also been used for this compound analysis, allowing for rapid analysis in approximately 4 minutes. researchgate.nettandfonline.comtandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification and characterization of this compound, particularly in complex matrices and for the determination of its isomers and metabolites. This method offers high sensitivity and selectivity. LC-MS/MS has been employed for the quantitative determination of cis- and trans-permethrin in various matrices, including river water and sandy loam soil. epa.gov
A method using LC/MS/MS for the determination of a mixture of trans- and cis-permethrin in surface water, sandy loam soil, and clay loam sediment reported limits of quantification (LOQs) of 5.0 ppt (B1677978) (ng/L) for water and 1.0 ppb (µg/kg) for soil and sediment. epa.gov Mean recoveries and relative standard deviations (RSDs) were within guideline requirements. epa.gov
LC-MS/MS is also valuable for analyzing this compound and its metabolites in biological samples. A method was developed to quantify cis-permethrin, trans-permethrin, and their metabolites (cis-DCCA, trans-DCCA, and 3-PBA) in various biological matrices of pregnant rats and foetuses. nih.gov LOQs for this compound isomers ranged from 4 to 80 ng/mL, and for metabolites, they ranged from 4 to 800 ng/mL. nih.gov Intra- and inter-batch precision and accuracy were reported to be better than 15%. nih.gov
Chiral LC-MS/MS methods have been developed for the enantioselective determination of this compound in complex matrices like fruits and vegetables. nih.govacs.org These methods are crucial because the different this compound enantiomers can have significant differences in toxicity. nih.gov
Normal-Phase Liquid Chromatography for Stereoisomer Resolution
This compound contains two chiral centers, leading to four possible stereoisomers: two pairs of enantiomers. chiraltech.comoup.comwaters.com The ability to accurately quantify all four isomers is important, especially considering potential differences in their biological activity and environmental impact. chiraltech.comwaters.com Normal-phase liquid chromatography (NPLC) is a key technique for resolving these stereoisomers.
While some reports demonstrated partial resolution, achieving full resolution of all four this compound isomers has been a focus of research. chiraltech.com Normal-phase HPLC methods, often employing chiral stationary phases (CSPs), are used for this purpose. waters.com Coupling different chiral columns, such as CHIRALPAK® IG and CHIRALPAK® IJ, can achieve baseline resolution of all four stereoisomers. chiraltech.com
A normal-phase LC method using an achiral column with photometric (UV) and diode-laser polarimetric detection has also been shown to resolve the four enantiomers of this compound without physical separation. oup.comresearchgate.net The UV detector allows for the detection of diastereomers, while the polarimeter permits the identification of enantiomers. oup.comresearchgate.net
Supercritical Fluid Chromatography (SFC), often referred to as UltraPerformance Convergence Chromatography (UPC²), using chiral stationary phases, has also demonstrated successful diastereoselective separation of this compound, achieving baseline resolution of all four isomers in under six minutes. waters.com This method can offer better resolution and shorter run times compared to some chiral HPLC methods and may eliminate the need for toxic solvents like hexane (B92381). waters.com
Spectroscopic and Immunological Methods
Spectroscopic and immunological methods offer alternative or complementary approaches for this compound analysis, particularly for rapid screening or specific applications.
UV-Visible Spectrophotometry and Colorimetric Assays
UV-Visible (UV-Vis) spectrophotometry and colorimetric assays are utilized for the detection and quantification of this compound, often relying on color changes resulting from reactions with specific reagents. UV-Vis spectrophotometry can be used to analyze complex mixtures and determine the absorbance band of this compound or its reaction products. indexcopernicus.com
A sensitive spectrophotometric method for this compound determination in environmental and agricultural samples has been developed based on complexation followed by coupling with leuco crystal violet (LCV). indexcopernicus.comresearchgate.netenvsciarch.com This method measures the red shift of the absorbance band of LCV in the UV-Vis region. indexcopernicus.comresearchgate.netenvsciarch.com The resulting complex shows an absorption spectrum with a maximum absorbance at 580 nm, and the solution changes color from colorless to violet. indexcopernicus.comresearchgate.netenvsciarch.com The limit of detection for this method was reported as 0.34 µg mL⁻¹, and the limit of quantification was 1.06 µg mL⁻¹. indexcopernicus.comresearchgate.netenvsciarch.com
Colorimetric assays, often integrated with devices like smartphone-integrated paper-based analytical devices, are emerging for trace-level detection of this compound. researchgate.net These methods rely on discernible color changes resulting from the interaction between this compound and a sensing element, such as metronidazole-stabilized silver nanoparticles (MTZ-AgNPs). researchgate.net A colorimetric sensor based on MTZ-AgNPs for this compound detection reported a limit of detection (LOD) of 0.0104 µM and a limit of quantification (LOQ) of 0.0348 µM. researchgate.net The color change can be observed visually or measured instrumentally using a UV-Vis spectrophotometer. nih.gov
Table: Summary of Selected Chromatographic Methods for this compound Analysis
| Technique | Detector(s) | Matrix Examples | Key Findings / Application |
| GC | FID, ECD, NICI-MS | Formulations, Environmental Samples, Biological | Quantification in formulations (FID), sensitive environmental analysis (ECD), high sensitivity and specificity (NICI-MS) iarc.frnih.govcdc.govscholars.direct |
| HPLC | UV, DAD | Various Matrices, Formulations, Environmental | General analysis, separation of geometric isomers, rapid methods with small particles iarc.frnih.govresearchgate.netresearchgate.netnih.gov |
| UPLC | UV, DAD | Environmental Samples, Formulations | Rapid and accurate determination, especially for traces researchgate.netrasayanjournal.co.in |
| NPLC (Chiral) | UV, Polarimeter, MS/MS | Isomer Mixtures, Environmental, Biological | Resolution of stereoisomers/enantiomers nih.govacs.orgchiraltech.comoup.comwaters.comresearchgate.net |
| LC-MS/MS | MS/MS | Environmental Samples, Biological Matrices | Sensitive and selective quantification, isomer and metabolite analysis epa.govnih.govnih.govacs.org |
Table: Selected Spectroscopic Method for this compound Analysis
| Technique | Principle | Reagent Example | Application Examples | Key Findings / Detection Limit |
| UV-Vis Spectrophotometry / Colorimetric Assay | Color change via complexation/coupling | Leuco Crystal Violet | Environmental, Agricultural Samples | λmax = 580 nm, LOD = 0.34 µg/mL indexcopernicus.comresearchgate.netenvsciarch.com |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a competitive immunoassay technique that can be applied for the detection of this compound. nih.goveurofins-technologies.com In a competitive ELISA for this compound, the analyte (this compound) in the sample competes with an enzyme-labeled this compound analog for binding sites on specific antibodies. eurofins-technologies.com The amount of enzyme-labeled analog that binds is inversely proportional to the concentration of this compound in the sample. eurofins-technologies.com A substrate is then added, which is converted by the enzyme into a colored product, and the intensity of the color is measured. eurofins-technologies.com
The development of this compound ELISA involves synthesizing haptens, such as isomers of 3-(4-aminophenoxy)benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, and conjugating them with carrier proteins like thyroglobulin to serve as immunogens. nih.gov Antisera are then generated and screened. nih.gov
Studies have reported the development of competitive ELISA methods for this compound detection. One such method achieved an I50 value (concentration causing 50% inhibition of binding) of 2.50 µg/L and showed relatively low cross-reactivities with other common pyrethroids. nih.gov Methanol has been identified as a suitable solvent for this ELISA, with optimal sensitivity observed at a concentration of 40% (v/v). nih.gov The assay parameters can remain stable within a pH range of 5.0 to 8.0, although higher ionic strengths (>0.2 M PBS) can significantly suppress absorbance readings. nih.gov Another indirect competitive ELISA (icELISA) for this compound residue detection in environmental samples reported a lowest detection limit of 0.1 µg/mL and a linear range of 10 to approximately 800 µg/mL with satisfactory recoveries (>97%). researchgate.net An immunoassay using antibodies raised against moieties within larger hapten molecules showed typical detection limits for this compound of 0.5 µg/L with an I50 value of 1 mg/L. tandfonline.com
ELISA methods offer advantages such as relatively rapid analysis and the ability to screen multiple samples. eurofins-technologies.comeurofins-technologies.com They have been suggested as valuable for environmental monitoring and toxicological studies, particularly for detecting this compound at low levels. nih.gov
Sample Preparation Techniques for Environmental and Biological Matrices
Effective sample preparation is crucial for the accurate analysis of this compound in complex environmental and biological matrices. These techniques aim to isolate and concentrate this compound while removing interfering substances. nih.govccme.ca
Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Microwave-Assisted Extraction, Ultrasonic Bath Extraction)
Various extraction methods are employed depending on the matrix type:
Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and preconcentrating this compound from various matrices, particularly water samples. ccme.cathermofisher.comscielo.org.za It involves passing the sample through a solid sorbent material that retains the analyte, followed by elution with a suitable solvent. C18 cartridges are commonly used for this compound extraction from water. ccme.cathermofisher.com SPE has been successfully applied to extract this compound from water samples, with detection limits as low as 0.005 µg/L reported for methods coupled with GC-MS. ccme.ca Automated SPE systems are also used for pesticide extraction from wastewater. ca.gov Dispersive solid phase extraction (DSPE) using acetonitrile as the extraction solvent and neutral alumina (B75360) oxide as a dispersive adsorbent has been established for determining this compound residue in samples like cole, showing satisfactory recoveries. scientific.netresearchgate.net
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique for separating analytes based on their differential solubility in two immiscible liquid phases. asianpubs.org For this compound, which is a nonpolar compound, nonpolar solvents like hexane or binary mixtures such as hexane-acetone are often used to extract it from environmental samples. nih.gov LLE has been used to extract this compound from water samples, followed by analysis using techniques like UV-vis spectrophotometry. unlv.edu While effective, LLE can sometimes be associated with matrix effects, particularly in complex biological matrices like whole blood. asianpubs.org
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, increasing the extraction efficiency and reducing extraction time. scialert.net MAE has been reported for the extraction of this compound from various matrices, including soils. scialert.netresearchgate.net Studies have shown that MAE can provide comparable or better recoveries compared to other methods for some pyrethroids. researchgate.net MAE has also been combined with other techniques like ultrasonic-assisted dispersive liquid-liquid microextraction for the analysis of this compound in food samples. nih.gov
Ultrasonic Bath Extraction (UAE): UAE uses ultrasonic waves to facilitate the extraction of analytes from solid or semi-solid matrices by promoting solvent penetration and disrupting the sample matrix. irbnet.de UAE has been employed for the extraction of this compound from samples such as suspended particles and carpet fibers. irbnet.de Comparative studies have indicated that ultrasonic extraction can be effective for this compound, sometimes showing good efficiency. researchgate.netscholars.direct A method using an ultrasonic bath for sample extraction enabled simultaneous processing of multiple sediment samples with good recovery percentages for this compound. scholars.directcapes.gov.br
Clean-up and Concentration Procedures
Following the initial extraction, clean-up and concentration steps are often necessary to remove co-extracted interfering substances and increase the analyte concentration, thereby improving the sensitivity and specificity of the analytical method. nih.govccme.ca
Clean-up procedures for this compound analysis can involve techniques such as column chromatography using adsorbents like silica (B1680970) gel or Florisil. ccme.ca Solid-phase extraction cartridges can also be used for clean-up after initial extraction. epa.gov For samples with high lipid content, dedicated purification steps may be developed. researchgate.net
Concentration is typically achieved by evaporating the solvent using techniques like rotary evaporation or nitrogen blowdown, and then reconstituting the residue in a smaller volume of a suitable solvent compatible with the analytical instrument. epa.govccme.ca
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. researchgate.netoup.com Key validation parameters include sensitivity, specificity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). innovareacademics.in Quality assurance procedures are implemented to maintain the reliability of the analytical process over time.
Sensitivity, Specificity, Accuracy, and Precision
Sensitivity: Sensitivity refers to the ability of the method to detect small amounts of the analyte. This is often related to the slope of the calibration curve and the signal-to-noise ratio.
Specificity: Specificity (or selectivity) is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or other co-extracted substances. nih.govresearchgate.net Validated methods for this compound analysis, particularly using techniques like HPLC, demonstrate specificity by showing good separation of this compound isomers from degradation products and other matrix components. nih.govresearchgate.netceu.es
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is typically assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is determined. scientific.netresearchgate.netresearchgate.net Satisfactory recovery ranges (e.g., 80-120%) are generally expected for validated methods. researchgate.net
Precision: Precision refers to the reproducibility of the measurements. It is usually expressed as relative standard deviation (RSD) and evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision). nih.govresearchgate.netresearchgate.net Low RSD values indicate good precision.
Research findings on method validation for this compound analysis demonstrate these parameters. For instance, an HPLC method validation reported recoveries ranging from 96.8% to 109.3% at various spiked levels and RSD values for intra-batch and inter-batch precision within acceptable ranges. researchgate.net Another validated RP-HPLC method for this compound in pharmaceutical preparations showed recoveries between 99.24% and 100.72% and RSD values below 2.0% for precision. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
Limit of Detection (LOD): LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on a signal-to-noise ratio (S/N) of 3. epa.govrsc.org
Limit of Quantification (LOQ): LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It is typically determined based on a signal-to-noise ratio (S/N) of 10 or through validation experiments demonstrating acceptable recovery and precision at that concentration. epa.govnih.govinnovareacademics.in
Reported LOD and LOQ values for this compound analysis vary depending on the matrix, extraction method, and analytical technique used. For example, LC/MS/MS analysis of this compound in water and soil/sediment reported LOD values of 1 ppt (ng/L) in water and 0.2 ppb (µg/kg) in soil/sediment, with corresponding LOQ values of 5.0 ppt and 1.0 ppb. epa.gov An HPLC method reported LOD values of 1.78 ng for the cis-isomer and 1.98 ng for the trans-isomer injected onto the column, with LOQ values of 5.40 ng and 5.99 ng, respectively. nih.gov Another RP-HPLC method for pharmaceutical preparations reported an LOD of 1.782 µg/mL and an LOQ of 48.0 µg/mL. oup.com For SPE-GC-ECD analysis of this compound in river water, LOD and LOQ values of 3.81 ng/L and 16.2 µg/L, respectively, were reported. rsc.orgrsc.org
Method validation guidelines, such as those from the International Conference on Harmonisation (ICH), provide frameworks for determining LOD and LOQ. innovareacademics.in
Inter-laboratory Collaborative Studies
Inter-laboratory collaborative studies are crucial for validating analytical methods, ensuring their reliability, accuracy, and reproducibility across different laboratories. These studies assess method performance parameters such as precision, bias, and limits of detection and quantification under real-world conditions.
The Collaborative International Pesticide Analytical Council (CIPAC) plays a significant role in developing and validating analytical methods for pesticides, including this compound. An internationally accepted CIPAC method for this compound analysis involves gas-liquid chromatography (GLC) with a flame ionization detector (FID) inchem.org. This method, designed for pesticide formulations, utilizes 4-methylpentan-2-one as a solvent with n-octacosane as an internal standard and employs a column packed with Chromosorb W-HP coated with silicone OV 210 inchem.org. A gas chromatographic method for determining this compound in technical and formulated products was subjected to a collaborative study involving 19 laboratories inchem.org. The study utilized a glass column packed with 3% OV-210 on Chromosorb W-HP inchem.org.
Collaborative studies are also undertaken to validate methods for analyzing pesticide residues in various matrices. For instance, an independent laboratory validation (ILV) was conducted for a method designed for the quantitative determination of cis- and trans-permethrin in river water and sandy loam soil using LC-MS/MS epa.gov. This method was deemed quantitative at a Limit of Quantification (LOQ) of 5.00 ppt (ng/L) for water and 1.00 ppb (µg/kg) for soil epa.gov. Mean recoveries and relative standard deviations (RSDs) in this ILV were within guideline requirements for both water and soil samples at the LOQ and 10xLOQ epa.gov.
Inter-laboratory comparisons are organized to evaluate laboratory performance and to determine the suitability of analytical methods for their intended purposes, particularly for standardization by bodies like CEN and ISO europa.eu. The European Commission's Joint Research Centre (JRC) organizes such studies, focusing on collaboratively validated methods for regulated substances in food and feed europa.eu.
Application of Analytical Methods in Environmental Monitoring and Research
Analytical methods for this compound are extensively applied in environmental monitoring and research to assess its distribution, persistence, and potential impact on ecosystems. The general procedure for analyzing this compound in environmental samples typically involves extraction, partitioning, chromatographic separation (clean-up), and instrumental analysis for quantitative and qualitative determination inchem.orgccme.ca. Common extraction solvents include hexane, acetone (B3395972), chloroform, or acetonitrile, followed by clean-up using chromatography with materials like silica gel or Florisil ccme.ca. Gas chromatographic methods, including those with electron capture detectors (ECD), selected ion monitoring with mass spectrometry (MS), or flame ionization detectors (FID), are frequently used for determining this compound concentrations ccme.cacdc.gov. High-performance liquid chromatography (HPLC) is also employed cdc.gov.
This compound Detection in Water, Soil, and Sediment Samples
Monitoring this compound in water, soil, and sediment is crucial due to its potential to enter these compartments through agricultural runoff, spray drift, and other applications. This compound strongly adsorbs to soil and sediment, which limits its contamination of groundwater but can lead to its persistence in these matrices ccme.ca.
Analytical methods for water samples often involve solid-phase extraction (SPE) using C18 cartridges, followed by elution and analysis by gas chromatography-mass spectrometry (GC-MS) ccme.ca. Detection limits for this compound in water can vary significantly, ranging from 0.0005 to 0.02 µg/L ccme.ca. Studies have reported this compound concentrations in Canadian waters, with most samples showing levels below detection limits; the highest reported concentration was 2.7 ng/L ccme.ca. In sediment samples, this compound has been detected more frequently, with the highest reported concentration being 11 µg/kg ccme.ca. Spectrophotometric methods, such as one utilizing Leuco Crystal Violet reagent, have also been developed for determining this compound in water and soil samples, offering simplicity and sensitivity indexcopernicus.com.
For soil and sediment analysis, extraction methods like sonication with acetone and methylene (B1212753) chloride are used, followed by clean-up steps fws.gov. Due to this compound's hydrophobicity, sediment data are often normalized to the sediment organic carbon content fws.gov. LC-MS/MS is also used for the analysis of this compound in soil and water, with reported LOQs of 1.0 ppb (µg/kg) for soil and 5.0 ppt (ng/L) for water epa.gov.
Analysis in Agricultural Samples (e.g., Plant Residues, Honey)
Analyzing this compound in agricultural samples is important for assessing residue levels in food products and understanding its dissipation on crops. Chromatographic methods, including GC and HPLC, are widely used for determining pyrethroid residues in foods and crops cdc.gov.
For honey analysis, various methods have been developed to detect pesticide residues, including this compound. Sample preparation often involves extraction techniques such as liquid-liquid extraction or the QuEChERS method (quick, easy, cheap, efficient, rugged, and safe), followed by chromatographic analysis, often using GC with detectors like NPD or ECD, or LC-MS/MS mdpi.comekb.egpjoes.comresearchgate.net. The QuEChERS method is widely used for its efficiency in extracting a broad range of pesticides from complex matrices like honey pjoes.com. Recoveries for this compound and other pesticides in honey using these methods generally range from 84% to over 100%, with varying standard deviations ekb.egresearchgate.net. Studies analyzing honey samples have detected this compound among other pesticide residues, though often at low concentrations mdpi.comdergipark.org.tr.
Analysis in plant residues involves extracting this compound from the plant matrix. This compound deposited on plants has been shown to degrade with a half-life of approximately 10 days who.int.
Quantification in Biological Tissues and Fluids
Quantifying this compound in biological tissues and fluids is essential for assessing exposure, toxicokinetics, and potential health effects in both humans and animals. Analytical methods for biological samples typically involve extraction, clean-up, and analysis using techniques like GC or HPLC coupled with sensitive detectors such as ECD, FID, or MS cdc.govresearchgate.net.
For analyzing this compound in biological tissues like fat, muscle, brain, liver, and kidneys, methods often involve extraction with organic solvents followed by clean-up steps before GC analysis researchgate.net. A method for determining this compound in bovine tissues utilized gas-liquid chromatography researchgate.net.
In biological fluids such as blood, plasma, and urine, this compound and its metabolites can be quantified. Due to the rapid metabolism of this compound, monitoring its metabolites in urine is often more useful for assessing exposure than measuring the parent compound in blood cdc.gov. Methods for analyzing this compound and its metabolites in biological matrices like whole blood, red blood cells, plasma, and various tissues in rats have been developed using GC-ion trap tandem mass spectrometry researchgate.netnih.gov. These methods often involve liquid-liquid extraction and can quantify this compound isomers and metabolites like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzoic acid (3-PBA) researchgate.netnih.gov. Limits of quantification in fluids have been reported at the ng/mL level, while in solid matrices, they are in the ng/g range researchgate.netnih.gov.
Reliable and sensitive methods are necessary for measuring this compound concentrations in biological samples for human risk assessment and research tandfonline.com. While the plasma half-life of this compound is relatively short, methods for simultaneous measurement of cis- and trans-permethrin in biological samples exist tandfonline.com. Sample preparation techniques for biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction tandfonline.com.
Here is a table summarizing some analytical methods and their applications:
| Matrix | Analytical Technique(s) | Sample Preparation | Detection Limits / LOQ | Reference |
| Pesticide Formulations | GLC with FID | Dissolution in solvent (e.g., 4-methylpentan-2-one) | Not specified | inchem.org |
| Technical Products | GLC with FID | Dissolution in chloroform | Not specified | inchem.org |
| Water | GC-MS (Electron Impact Ionization) | Solid-phase extraction (C18 cartridges) | 0.005 µg/L | ccme.ca |
| Water, Soil, Sediment | GC/HPLC with ECD, MS, or FID | Extraction, Partitioning, Clean-up | ppb (µg/L) range (water), µg/kg (sediment) | ccme.cacdc.gov |
| Water, Soil, Vegetables | UV-Visible Spectrophotometry | Sample preparation with Leuco Crystal Violet reagent | 0.34 µg/mL (LOD), 1.06 µg/mL (LOQ) | indexcopernicus.com |
| River Water, Sandy Loam Soil | LC-MS/MS | Not specified in detail | 5.00 ppt (ng/L) (water), 1.00 ppb (µg/kg) (soil) | epa.gov |
| Agricultural Samples | GC/HPLC | Various extraction and clean-up techniques | Not specified | cdc.gov |
| Honey | GC-NPD/ECD, LC-MS/MS | Liquid-liquid extraction, QuEChERS | 0.05 – 1.0 µg/g (spiked level) ekb.eg, 0.001-0.168 mg·kg-1 (LOD) pjoes.com | mdpi.comekb.egpjoes.comresearchgate.net |
| Biological Tissues/Fluids | GC/HPLC with ECD, FID, or MS | Extraction, Clean-up | ppb range | cdc.govresearchgate.net |
| Rat Biological Matrices/Fluids | GC-Ion Trap Tandem MS | Liquid-liquid extraction | 50 ng/mL (fluids), 50-100 ng/g (solids) | researchgate.netnih.gov |
Public Health Entomology and Vector Control Research with Permethrin
Efficacy Studies of Permethrin-Treated Materials
Studies have extensively investigated the effectiveness of materials treated with This compound (B1679614) in preventing arthropod bites and reducing vector populations. These materials serve as personal protective measures and tools for targeted vector control.
This compound-Impregnated Bed Nets and Uniforms
This compound-impregnated bed nets (ITNs) have been a cornerstone of malaria prevention programs. Research has demonstrated their ability to reduce human-vector contact and decrease the incidence of malaria. Studies in areas of intense malaria transmission have shown that the use of this compound-impregnated bed nets is associated with a reduction in all-cause mortality in children. For instance, a study in rural Ghana observed a 17% reduction in all-cause mortality in children aged 6 months to 4 years using this compound-impregnated bed nets nih.gov. The impact was particularly significant in children aged 2 years or younger and during the wet season nih.gov.
This compound-treated bed nets likely contribute to reducing human-vector contact through multiple mechanisms, including reducing blood feeding success and increasing the rate of early exit of mosquitoes from houses oup.com. While some studies have shown a decline in vector populations and sporozoite rates with community-wide use of treated nets, others have not observed an increase in vector mortality within experimental huts compared to untreated nets oup.com.
The effectiveness of this compound-impregnated uniforms has also been evaluated, particularly for populations at high risk of exposure to vector bites, such as military personnel. Studies have shown that this compound-impregnated uniforms can provide significant protection against mosquito and tick bites nih.govresearchgate.net. For example, a study on Colombian soldiers found that those wearing this compound-impregnated uniforms had a significantly lower incidence of malaria and leishmaniasis compared to those wearing control uniforms nih.gov. Breakthrough infections in the treated group were primarily attributed to bites on unclothed areas nih.gov. The protection offered by impregnated uniforms can decrease with washing ird.fr.
Research on this compound-treated military uniforms against diurnal mosquitoes under field conditions in Iran showed a protection rate of about 91% against Culex and Aedes mosquito bites als-journal.com. The knockdown rate for Culex and Aedes mosquitoes was reported as 95.92% and 94.44%, respectively, with high mortality rates observed als-journal.com.
Residual Effects on Mosquitoes and Other Arthropod Vectors
The residual efficacy of this compound on treated materials and surfaces is crucial for long-term vector control. The duration and effectiveness of the residual effect can be influenced by factors such as the type of material, formulation, washing, and environmental conditions.
Studies have assessed the residual activity of this compound on bed nets and other fabrics. Modified WHO cone bioassays have been used to determine the duration of the residual insecticide effect on treated nets paho.orgpaho.org. Unwashed this compound-impregnated bed nets have been shown to retain insecticidal activity for several months paho.org. However, washing and light exposure can significantly reduce the this compound content and the ability of treated fabrics to induce mosquito knockdown and mortality researchgate.net.
Research on this compound-treated military uniform fabrics has shown that the residual this compound quantities and subsequent bioactivity decrease with laundering dipterajournal.com. Different formulations, such as polymeric and microencapsulated formulations, have been explored to increase the residual persistency of this compound on fabrics after washing dipterajournal.com. These formulations have demonstrated markedly higher residual this compound quantities compared to standard emulsion treatments after multiple washes dipterajournal.com.
This compound applied as a residual spray on vegetation and plant foliage has also been evaluated for its efficacy against adult mosquitoes. Studies have shown that this compound can provide significant reductions in mosquito populations and exhibit residual activity for a period after application bioone.orgdtic.mil. For instance, backpack sprayer applications of this compound to vegetation resulted in high mortality of mosquitoes in test cages and significant reductions in mosquito populations caught in traps for up to three weeks bioone.orgdtic.mil. The residual toxicity can vary depending on the dosage and comparison with other insecticides biodiversitylibrary.org.
The residual efficacy of this compound on different indoor and outdoor surfaces against vectors like sand flies and mosquitoes has also been investigated. However, some studies have indicated that this compound applied as indoor residual spraying (IRS) on certain surfaces may provide negligible efficacy compared to other insecticides like lambda-cyhalothrin (B1674341) and deltamethrin (B41696) oup.com.
Below is a table summarizing some findings on the residual efficacy of this compound on different materials and against various vectors:
| Material/Surface | Application Method | Target Vector | Observed Residual Efficacy | Source |
| Bed Nets | Impregnation (0.5 g/m²) | Anopheles spp. | Effective residue for at least 6 months (in tents) | biodiversitylibrary.org |
| Military Uniform Fabrics | Impregnation (Factory) | Mosquitoes, Ticks | Protection decreases with washing; varies by fabric type | nih.govresearchgate.net |
| Military Uniform Fabrics | Impregnation (Polymeric/Microencapsulated) | Anopheles stephensi | Higher residual quantities after 50 launderings compared to emulsion | dipterajournal.com |
| Plant Foliage | Backpack Sprayer | Adult Mosquitoes | >50% reduction for up to 3 weeks; 90% mortality up to 1 week | bioone.orgdtic.mil |
| Indoor Surfaces (Wood, Cement, Mud) | Indoor Residual Spraying | Phlebotomus papatasi, Culex pipiens | Negligible efficacy compared to other insecticides in some studies | oup.com |
| Bamboo Curtains | Impregnation (1g/sq m) | Aedes aegypti | Remains effective for killing A. aegypti after six months | who.int |
This compound in Integrated Vector Management Programs
Integrated Vector Management (IVM) is a rational decision-making process for the optimal use of resources for vector control. It involves the combination of different methods and strategies tailored to local contexts. This compound is frequently incorporated into IVM programs, particularly for the control of mosquitoes, scabies mites, and lice.
Role in Mosquito Abatement Strategies
This compound is a widely used adulticide in mosquito control programs in various parts of the world www.gov.kynih.gov. Its use is often part of broader mosquito abatement strategies that may include larval control, source reduction, and surveillance www.gov.ky. This compound is applied in different formulations, such as ultra-low volume (ULV) sprays, for adult mosquito control www.gov.ky.
While this compound is considered effective and is widely used due to factors like its low cost and high effectiveness, concerns exist regarding the development of insecticide resistance in mosquito populations www.gov.kynih.gov. Studies have shown increasing resistance to pyrethroids, including this compound, in Aedes aegypti populations, a primary vector for diseases like dengue, chikungunya, and Zika nih.govmdpi.com. Monitoring of this compound resistance is considered important for effective mosquito control efforts nih.gov.
In IVM, the judicious use of chemical control methods like this compound is emphasized, often in combination with other approaches egyankosh.ac.in. The selection of insecticides and application methods is ideally guided by vector surveillance and resistance monitoring egyankosh.ac.inwho.int.
Effectiveness Against Scabies Mites and Lice
This compound is a recommended treatment for infestations of scabies mites (Sarcoptes scabiei) and head lice (Pediculus humanus capitis). Its efficacy against these ectoparasites has been demonstrated in numerous studies.
For scabies, topical this compound cream is considered a highly effective treatment e-emj.orgracgp.org.au. Studies have shown that this compound is more efficacious than some other topical treatments like lindane and crotamiton (B1669626) ijdvl.commedrxiv.org. While a single application of 5% this compound cream can be highly effective, a second application a week later is often recommended to improve cure rates, particularly in light of potential variations in application or mite life cycle e-emj.orgnih.gov. Comparative studies have shown that two applications of this compound can be more effective than a single dose of oral ivermectin, although two doses of ivermectin can achieve comparable efficacy nih.govannals-parasitology.eu.
However, recent studies have reported lower treatment efficacy of this compound against scabies in some regions, raising concerns about potential resistance, although definitive this compound-resistant scabies mites have not been formally identified e-emj.orgmdpi.com. An increase in cases suspected to involve treatment resistance highlights the need for caution and potentially alternative treatments e-emj.orgmdpi.com.
Against head lice, 1% this compound formulations have been widely used. Studies have compared the efficacy of this compound with other treatments, including other topical insecticides and physical methods cda-amc.cacps.ca. While some studies in the past reported high efficacy, more recent research indicates that head lice have developed resistance to pyrethroids, including this compound, in various populations researchgate.nethairforceclinics.com. The prevalence of knockdown resistance (kdr) mutations in head lice populations is a concern for this compound treatment efficacy researchgate.net. Studies have shown varying efficacy rates of this compound against head lice, with some reporting significantly reduced effectiveness researchgate.nethairforceclinics.com.
Field-Based Research on this compound Performance
Field-based research is essential to evaluate the performance of this compound under real-world conditions, which can differ significantly from laboratory settings. These studies assess the efficacy of this compound-based interventions against target vector populations and their impact on disease transmission in diverse environments.
Field trials have been conducted to evaluate the effectiveness of this compound-impregnated bed nets and curtains in reducing malaria infections and indoor mosquito resting densities ajtmh.org. A study in western Kenya demonstrated that this compound-impregnated bed nets and curtains led to fewer malaria infections per person-week at risk and fewer clinical episodes of malaria compared to a control group ajtmh.org. Indoor resting densities of Anopheles gambiae and Anopheles funestus were significantly lower in houses with treated nets or curtains ajtmh.org.
Field studies on this compound-treated uniforms have assessed their protective efficacy against mosquito and tick bites in operational settings als-journal.comarmy.mil. These studies provide valuable data on the level of personal protection offered by treated clothing under actual exposure conditions. For example, a study involving French military forces assessed the efficacy of this compound-impregnated battle uniforms in tropical field conditions, including their resistance to washing ird.fr.
Research on the residual efficacy of this compound on different surfaces and in various environments is also conducted in the field. This includes evaluating the persistence of this compound on building materials and vegetation under different climatic conditions and application methods bioone.orgdtic.miloup.combiodiversitylibrary.org. Field bioassays are often used to determine the duration of effective insecticidal activity against local vector populations paho.orgpaho.orgbiodiversitylibrary.org.
Field-based research also plays a crucial role in monitoring the development and spread of insecticide resistance in vector populations. Studies are conducted in endemic areas to assess the susceptibility of local mosquito, sand fly, and other arthropod populations to this compound using standardized protocols nih.govwho.int. These findings inform vector control programs and guide the selection of appropriate insecticides and resistance management strategies within an IVM framework.
Field performance studies help to understand the factors that influence the effectiveness of this compound in different ecological and operational contexts, contributing to the development of more effective and sustainable vector control interventions.
Factors Influencing Efficacy in Different Environmental Conditions
The efficacy of this compound in vector control is influenced by various environmental factors and application methods. When applied to clothing, factors such as fabric type, washing cycles, and light exposure can significantly impact the residual this compound content and, consequently, its ability to induce mosquito knockdown and mortality. nih.gov Studies have shown that this compound loss from treated materials can occur relatively quickly, with a significant amount potentially lost within the first week of simulated weathering that includes light and temperature/humidity cycles. ntu.edu.sg Denim fabric, for instance, showed higher this compound retention compared to polyester (B1180765) or poly-cotton blends under simulated conditions. nih.gov Washing and light exposure have been demonstrated to significantly reduce the efficacy of this compound-treated fabrics. nih.gov While temperature variations within tested ranges did not significantly affect this compound content or mosquito mortality in one study, other environmental factors clearly play a crucial role in the longevity and effectiveness of this compound treatments on materials. nih.gov
Real-World Effectiveness Against Vector Populations
Research evaluating this compound-treated materials in real-world settings has shown varying degrees of effectiveness against vector populations. This compound-treated clothing has demonstrated high bite protection against a variety of arthropods, including ticks and mosquitoes, although effectiveness can vary depending on the specific arthropod species. ntu.edu.sg Intervention trials utilizing this compound-treated clothing and bedding have shown reductions in the transmission of vector-borne diseases like malaria. ntu.edu.sg For example, one study reported a 69% reduction in malaria transmission with the use of treated clothing and bedding. ntu.edu.sg Another trial in an Afghanistan refugee camp found a 64% reduction in malaria among children using treated blankets and top-sheets. ntu.edu.sg
However, the real-world duration of effectiveness of this compound on treated clothing can be influenced by usage and environmental exposure. A study on long-lasting this compound-impregnated (LLPI) clothing worn by outdoor workers showed that while bioactive amounts of this compound remained after three months, mosquito mortality was low despite high tick mortality. nih.govnih.gov This highlights the variability in effectiveness depending on the target vector and the conditions of use. Field evaluations of this compound-treated military uniforms have also shown significant protection against mosquito bites, with reported protection rates varying depending on the mosquito species and study location. als-journal.com The ability of treated materials to reduce vector populations at a community level by causing knockdown and mortality has also been suggested, similar to the effects observed with insecticide-treated nets and curtains. ntu.edu.sg
Challenges and Future Directions in this compound Application
Despite its widespread use and demonstrated effectiveness, the application of this compound in vector control faces significant challenges, primarily the increasing incidence of insecticide resistance in vector populations.
Impact of Resistance on Vector Control Efficacy
Insecticide resistance is a major threat to the continued success of this compound-based vector control strategies. brieflands.commdpi.com The number of insecticide-resistant arthropods of public health importance has risen significantly over the decades. brieflands.com Resistance to this compound has been confirmed in various mosquito species, including Culex quinquefasciatus and Aedes aegypti, in different parts of the world. brieflands.commdpi.com This resistance can be attributed to mechanisms such as increased detoxification of the insecticide by enzymes and target-site mutations that reduce the sensitivity of the insect's nervous system to this compound. mdpi.commdpi.com Studies have shown that this compound-resistant mosquito populations can exhibit significantly lower mortality rates when exposed to the insecticide compared to susceptible strains. plos.orgnih.gov Furthermore, this compound resistance in Aedes aegypti has been shown to potentially affect aspects of vectorial capacity, such as increased survival time and higher dissemination rates for viruses like dengue, thus increasing the potential threat of disease transmission in areas with resistant mosquitoes. nih.govresearchgate.net The presence of pyrethroid-resistant vectors can negate the efficacy of this compound-treated materials, including uniforms. researchgate.net
Research on New Formulations and Delivery Methods
To address challenges like resistance and improve the longevity and targeted delivery of this compound, research is ongoing into new formulations and delivery methods. This includes the development of long-lasting impregnation techniques for materials like clothing and bed nets that can withstand multiple washes and environmental exposure. ntu.edu.sgnih.gov New water-based formulations for ultra-low volume (ULV) spraying are also being investigated, with studies showing promising efficacy against mosquitoes. conicet.gov.arbioone.org These new formulations aim to maintain effectiveness while potentially reducing environmental impact and irritation to exposed individuals. conicet.gov.ar Microencapsulation technology is another area of research, which involves encapsulating the insecticide to potentially prolong its activity on treated materials and facilitate transfer to pests. ntu.edu.sgcabidigitallibrary.org While some new delivery formats for insecticides have shown potential, further optimization of formulations is needed for their widespread adoption in vector control. europa.eu
Development of Alternative and Synergistic Control Agents
The increasing prevalence of this compound resistance necessitates the development and evaluation of alternative control agents and the exploration of synergistic combinations to enhance this compound's efficacy. Research is being conducted on new active ingredients belonging to different chemical classes, as well as biological control methods. brieflands.comnih.gov
Furthermore, studies are investigating the synergistic effects of this compound when combined with other compounds. For instance, combining this compound with certain entomopathogenic fungi has shown synergistic effects on mosquito mortality, even in insecticide-resistant strains. brieflands.complos.orgnih.gov These combinations could potentially help overcome or delay the development of resistance. brieflands.com Synergism has also been observed between this compound and insecticides from other classes, such as carbamates, against mosquito larvae. researchgate.net Additionally, research explores the potential of essential oils from plants to act as synergists, enhancing this compound's toxicity against Aedes aegypti, including resistant strains. nih.gov The use of synergists like piperonyl butoxide (PBO) in conjunction with this compound is also being studied to improve efficacy against resistant mosquito populations by inhibiting detoxification enzymes. mdpi.combioone.org These efforts are crucial for developing integrated vector management strategies that can effectively combat resistant vector populations and sustain the effectiveness of available control tools. mdpi.com
Regulatory Science and Risk Management Research of Permethrin
Scientific Basis for Environmental Risk Assessments
Environmental risk assessments for permethrin (B1679614) are founded on a comprehensive scientific understanding of its properties, fate in the environment, and toxicity to various organisms. These assessments aim to predict the potential for this compound to cause ecological harm under different exposure scenarios. The process involves evaluating environmental exposure and ecological effects data.
Ecological Risk Quotient (RQ) Analysis
Ecological Risk Quotient (RQ) analysis is a key component of environmental risk assessments for this compound. The RQ is calculated by comparing an estimated exposure concentration (EEC) with a toxicity value (e.g., LC50, EC50, NOEC) for a particular organism or group of organisms. researchgate.net
The basic formula for an RQ is:
RQ = Exposure Concentration / Toxicity Value
If the calculated RQ exceeds a specific Level of Concern (LOC) defined by regulatory agencies, it indicates a potential risk that warrants further investigation or risk mitigation measures. epa.gov
Studies have utilized RQ analysis to assess risks to various non-target organisms. For instance, modeling agricultural, public health, and down-the-drain scenarios for this compound has resulted in exceedances in the acute RQ for freshwater and estuarine fish, invertebrates, and sediment organisms. epa.gov Chronic risks to estuarine and/or freshwater organisms were also indicated in agricultural and public health scenarios. epa.gov
Interactive Table 1: Example Acute Risk Quotients (RQ) for Aquatic Organisms (Illustrative based on search results)
| Scenario | Organism Group | Exposure Concentration (EEC) | Toxicity Value (LC50/EC50) | Risk Quotient (RQ) | Level of Concern (LOC) | Potential Risk? |
| Agricultural | Freshwater Fish | Data Varies | Data Varies | Exceeds LOC | Varies | Yes |
| Agricultural | Aquatic Invertebrates | Data Varies | Data Varies | Exceeds LOC | Varies | Yes |
| Public Health | Estuarine Invertebrates | Data Varies | Data Varies | Exceeds LOC | Varies | Yes |
| Down-the-Drain | Sediment Organisms | Data Varies | Data Varies | Exceeds LOC | Varies | Yes |
Note: Specific numerical data for EEC and Toxicity Values vary widely depending on the study, application method, and environmental conditions. The table above is illustrative of the findings regarding RQ exceedances.
Research also indicates that acute RQs for terrestrial avian species and mammals were below the U.S. EPA's levels of concern, although some chronic RQs for mammals exceeded the LOC, potentially representing an overestimation based on conservative toxicity estimates. epa.gov
Evaluation of Risks to Aquatic and Terrestrial Ecosystems
Evaluating the risks of this compound to aquatic and terrestrial ecosystems involves considering its environmental fate and transport, as well as the sensitivity of different organisms within these ecosystems. This compound is highly toxic to both freshwater and estuarine aquatic organisms, including fish and invertebrates. epa.govepa.gov The potential for adverse effects on aquatic organisms from spray drift and runoff is a significant concern. epa.gov Studies have shown that this compound can leach from treated surfaces, such as treated wood used in docks, directly into aquatic areas, potentially reaching levels of concern for freshwater fish and invertebrates. regulations.gov this compound is also expected to pose a risk to benthic invertebrates due to its sorption to sediment, persistence in sediment, and toxicity to invertebrates. regulations.gov
While this compound is highly toxic to honeybees and other beneficial insects, the potential for risk to terrestrial and aquatic plants from exposure to this compound cannot be fully assessed due to a lack of toxicity data. epa.govepa.gov However, any toxicity to plants would not be due to its insecticidal mode of action, as this compound acts as a neural toxin, and plants lack neural networks. epa.govepa.gov
Research has also assessed the potential risks to endangered or threatened species, such as the California red-legged frog, California clapper rail, Salt marsh harvest mouse, San Francisco garter snake, and Bay checkerspot butterfly, from this compound use, including in vector control through ULV applications. acs.org
Regulatory Classifications and Implications for Research
Regulatory classifications of this compound are based on the scientific risk assessments and have significant implications for ongoing research, particularly concerning exposure reduction and mitigation strategies.
Restricted Use Pesticide Status and Its Rationale
This compound is classified as a Restricted Use Pesticide (RUP) by the U.S. EPA for certain applications, primarily due to its high toxicity to aquatic organisms. epa.govepa.govcedarhilltx.comcdms.netamazonaws.com This classification applies to crop and wide area applications, such as nurseries and sod farms, but generally excludes wide area mosquito adulticide use and residential/industrial applications, where it may be classified as a general use pesticide. epa.govcedarhilltx.com
The rationale behind the RUP status is the potential for this compound to reach aquatic environments through spray drift and runoff, posing unacceptable risks to fish and aquatic invertebrates. epa.govcdms.netamazonaws.com The initial classification as RUP for cotton use in 1979 was conditional, pending additional ecological effects data to evaluate aquatic risk. epa.gov Subsequent data reviews confirmed the high toxicity to aquatic organisms, leading to the maintenance of the RUP classification for wide area agricultural and outdoor wide area non-crop uses. epa.gov
International and National Regulatory Frameworks (e.g., EPA, WHO)
This compound is regulated under various international and national frameworks, including those established by the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO).
The U.S. EPA is responsible for registering pesticides based on scientific studies demonstrating that they can be used without posing unreasonable risks to people or the environment. epa.govepa.gov Pesticides registered before November 1, 1984, are subject to reregistration to meet current standards. epa.govepa.gov The EPA's evaluation process involves reviewing studies on human health and environmental effects and developing mitigation measures to reduce risks. epa.govepa.gov The Reregistration Eligibility Decision (RED) document for this compound summarizes the EPA's findings and regulatory decisions. epa.govepa.govgovinfo.gov
The World Health Organization (WHO) also provides guidelines and classifications for pesticides. The WHO has classified this compound as Class II (Moderately hazardous). herts.ac.uk The WHO has also set a guideline limit of 0.3 mg/L for this compound in drinking water when used for mosquito control. orst.edu
Regulatory frameworks like those from the EPA and WHO drive research by identifying data gaps and areas of concern. For example, the need for additional ecological effects data for this compound's aquatic risk evaluation led to data call-ins by the EPA. epa.gov Ongoing research is also being conducted to evaluate the differential biochemical and physiological actions of pyrethroids in mammals, which could inform cumulative risk assessments. epa.gov
Development of Mitigation Measures Through Research
Research plays a crucial role in developing and evaluating mitigation measures to reduce the environmental risks associated with this compound use. These measures aim to minimize exposure of non-target organisms to this compound in both aquatic and terrestrial environments.
Mitigation measures implemented based on research findings include various conditions to reduce exposure of aquatic species. epa.gov These can involve restrictions on application methods, buffer zones near water bodies, and stewardship language on product labels for outdoor residential uses. epa.gov
Research has also explored the effectiveness of specific management practices in mitigating this compound runoff. Studies have investigated the use of vegetated agricultural drainage ditches (VADD) to reduce pesticide loads in irrigation and storm runoff. researchgate.net Field trials have shown that vegetated ditches are more efficient than unvegetated ones in reducing cis-permethrin (B1144874) concentrations in water, indicating the importance of vegetation in mitigation. researchgate.net
Interactive Table 2: Effectiveness of Vegetated Agricultural Drainage Ditches in this compound Mitigation (Illustrative based on search results)
| Ditch Type | This compound Isomer | Initial Load Reduction (after 6h) | Overall Load Reduction | Half-Distance (Vegetated) | Half-Distance (Unvegetated) |
| V-shaped Vegetated | cis-Permethrin | Data Varies | 67-71% researchgate.net | Data Varies | Data Varies |
| U-shaped Vegetated | cis-Permethrin | Data Varies | 67-71% researchgate.net | Data Varies | Data Varies |
| V-shaped Unvegetated | cis-Permethrin | Data Varies | Data Varies | Data Varies | Data Varies |
| Grass Buffers | cis-Permethrin | Not specified | 83% researchgate.net | 22-23 m researchgate.net | 32 m researchgate.net |
| Grass Buffers | trans-Permethrin (B105639) | Not specified | 85% researchgate.net | 22-23 m researchgate.net | 32 m researchgate.net |
Further research continues to evaluate and refine mitigation strategies to ensure the safe and sustainable use of this compound while protecting sensitive ecosystems.
Strategies to Reduce Environmental Exposure and Off-Target Effects
Research into reducing the environmental exposure and off-target effects of this compound focuses on understanding its fate in various environmental compartments and developing strategies to minimize its impact on non-target organisms. This compound is a nonpolar chemical with low water solubility and a high affinity for soil and sediment, which limits its mobility in soil. psu.eduresearchgate.net However, it can enter aquatic systems through runoff and spray drift. researchgate.netccme.ca
In aquatic environments, this compound primarily binds tightly to sediment, although some degradation by sunlight can occur in the water column. orst.edu The average half-life in the water column is approximately 19-27 hours, but this compound adsorbed to sediments can persist for over a year. orst.edu Research indicates that this compound is highly toxic to marine/estuarine and freshwater fish and other aquatic organisms, including invertebrates. herts.ac.ukccme.caorst.edu Studies have shown that this compound in aquatic sediments can inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment. orst.edu For instance, research in a Wyoming stream found that despite measured concentrations in the water being below the limit of detection (<0.25 μg/L), this compound application for mosquito control resulted in a significant increase in drifting aquatic invertebrates and a decrease in benthic invertebrate biomass downstream. researchgate.net This highlights the sensitivity of aquatic invertebrates to even low concentrations and the importance of considering sediment exposure.
Strategies to reduce environmental exposure include exploring application methods that minimize drift and runoff. Research suggests that strongly sorbed pesticides, like this compound, have a high retention in buffer strip mitigation studies. researchgate.net Additionally, understanding the factors influencing pesticide dispersion and volatilization from agricultural practices is crucial for minimizing environmental contamination. mdpi.com
In soil, this compound is primarily broken down by microorganisms, with some contribution from photolysis. orst.edu The average half-life in aerobic soils is around 39.5 days, with a range of 11.6 to 113 days. orst.edu Studies have shown that the cis isomer of this compound is more persistent in soil than the trans isomer. psu.edu Microbial activity is considered more important than purely physical and chemical processes in the degradation of this compound in soil. psu.edu Research has also investigated the impact of this compound on soil enzyme activity and microbial communities, indicating potential effects on nutrient metabolism and soil health. mdpi.comnih.gov
Interactive Table 1: this compound Persistence in Different Environmental Compartments
| Environmental Compartment | Persistence/Half-life | Key Degradation Factors | Source |
| Water Column | ~19-27 hours (average half-life) | Photolysis, Adsorption to sediment | ccme.caorst.edu |
| Aquatic Sediment | > 1 year | Slow degradation | orst.edu |
| Aerobic Soil | 11.6 to 113 days (range), ~39.5 days (average) | Microorganisms, Photolysis | orst.eduwho.int |
| Indoor Surfaces | Persisted for 112 days (entire study period) at up to 89.6% of initial concentration | Minimal UV, hydrolysis, microbial degradation | nih.govresearchgate.net |
Research Informing Labeling and Application Guidelines
Research findings directly inform the labeling and application guidelines for this compound products to ensure their effective use while minimizing risks. Studies on the environmental fate of this compound, including its degradation rates in soil and water under various conditions, are critical for establishing appropriate application timings and restrictions. psu.educcme.caorst.edu For example, understanding that this compound binds strongly to soil and has low water solubility supports guidelines aimed at preventing groundwater contamination. ccme.caorst.edu
Research on the persistence of this compound on plant foliage, which can range from one to three weeks, informs guidelines regarding pre-harvest intervals for treated crops. orst.edu Studies examining the potential for off-target movement through spray drift also contribute to guidelines on application methods, wind speed restrictions, and the use of buffer zones, such as vegetative strips for agricultural applications. canada.camdpi.comepa.gov
Furthermore, research into the efficacy of different formulations and application techniques helps optimize pest control while potentially reducing the total amount of pesticide needed, thereby lowering environmental load. While specific dosage and administration details are outside the scope, the research underpinning the determination of effective application rates and methods is relevant. This includes studies that evaluate coverage and uniformity of application methods to minimize overspraying and reduce environmental residues. nih.gov
Regulatory bodies utilize these research findings to develop risk mitigation measures, which are then incorporated into product labels. These measures can include restrictions on application methods, mandatory buffer zones, and specific instructions for use near sensitive environments, such as aquatic habitats. canada.ca
Scientific Dialogue on this compound's Long-Term Environmental and Health Impacts
The scientific community engages in ongoing dialogue and research regarding the potential long-term environmental and health impacts of this compound exposure. While this compound is generally considered to have low persistence in the environment compared to some older pesticides, its widespread use and potential for accumulation in certain compartments, like sediment, raise questions about chronic effects. herts.ac.ukorst.edu
Research continues to investigate the long-term effects of this compound on non-target organisms, particularly aquatic invertebrates, which are highly sensitive. herts.ac.ukccme.caorst.eduresearchgate.net Studies examine sublethal effects, such as changes in behavior, enzyme activity, and reproductive success in aquatic species exposed to low concentrations over extended periods. int-res.comresearchgate.netresearchgate.net The potential for this compound to affect the community structure and biodiversity of aquatic ecosystems is a subject of ongoing research and concern. researchgate.net
The persistence of this compound in indoor environments, where it is shielded from rapid degradation factors like UV radiation and microbial activity, is also a focus of research. nih.govresearchgate.net Studies evaluate the levels of this compound residues on indoor surfaces and in dust, contributing to the understanding of potential long-term human exposure in residential settings. nih.govresearchgate.netresearchgate.net
Regarding long-term health impacts, the scientific dialogue involves evaluating epidemiological studies and toxicological research. While acute toxicity to mammals is generally considered low, research explores potential effects from chronic or low-level exposures. herts.ac.uknih.govwho.int The U.S. EPA has classified this compound as "likely to be carcinogenic to humans" by the oral route, based on findings in animal studies and structural activity relationships, although human data on carcinogenicity are limited. orst.eduorst.edu Other areas of research include potential neurodevelopmental effects, particularly in vulnerable populations, with some epidemiological studies suggesting associations between childhood pyrethroid exposure and neurobehavioral disorders. nih.gov However, the non-specificity of commonly used pyrethroid metabolites can limit the interpretation of some human epidemiological data, highlighting the need for further research in this area. nih.gov
The scientific dialogue also encompasses the evaluation of this compound's potential as an endocrine disruptor and its interactions with other chemicals in the environment. Research explores how this compound might affect cellular properties and susceptibility to other xenobiotics, particularly in microorganisms. mdpi.com
Regulatory re-evaluations of this compound, such as those conducted by Health Canada and the U.S. EPA, incorporate these ongoing scientific discussions and research findings to update risk assessments and implement necessary mitigation measures to protect both the environment and human health over the long term. canada.caepa.gov
Emerging Research Areas and Future Directions in Permethrin Studies
Advanced Omics Approaches in Toxicology and Resistance Studies
Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of insecticide resistance and toxicity. These approaches provide comprehensive insights into the molecular mechanisms underlying the interactions between permethrin (B1679614) and biological systems.
Genomics and Transcriptomics in Resistance Mechanisms
Genomics and transcriptomics play a crucial role in identifying the genetic basis of this compound resistance in various insect populations. Studies utilize these approaches to pinpoint specific genes and mutations associated with resistance development. For instance, research in Aedes aegypti mosquitoes has identified single-nucleotide polymorphisms (SNPs) associated with resistance phenotypes, including knockdown resistance (kdr) and recovery after exposure. plos.orgresearchgate.net Genomic studies have revealed resistance-related mutations and genes, while transcriptomic research has shed light on dynamic changes in gene expression influenced by insecticide exposure. mdpi.com Overexpression of genes belonging to families such as glutathione (B108866) S-transferases (GST), cytochrome P450 monooxygenases (P450), and esterases has been linked to metabolic resistance to this compound. mdpi.comnih.gov Transcriptomic analyses, coupled with techniques like long-read DNA sequencing, can reveal complex structural variants associated with resistance loci. nih.gov Understanding these genomic and transcriptomic alterations is critical for developing strategies to monitor and manage resistance. mdpi.comnih.gov
Proteomics and Metabolomics in Toxicity Pathways
Proteomics and metabolomics offer valuable tools for dissecting the toxicity pathways of this compound. Proteomics focuses on the large-scale study of proteins, which are the functional molecules of cells, while metabolomics examines the complete set of small molecules (metabolites) within a biological system. These approaches can identify key biomarkers and provide insights into how organisms respond to this compound exposure at a molecular level. mdpi.comgla.ac.uk For example, metabolomics studies on this compound-treated Drosophila melanogaster have revealed changes in various metabolic pathways, including those related to amino acids, glycogen, glycolysis, energy, and detoxification responses. gla.ac.ukcore.ac.uknih.gov Some of these metabolic changes had not been previously characterized after this compound exposure. gla.ac.uknih.gov Metabolomics can also help identify pathways that modulate survival to insecticide exposure and provide insight into how insecticide-induced pathology may cause death. gla.ac.uk Combining metabolomics with approaches like "metabolomics-on-a-chip" using microfluidic biochips can improve knowledge on the mode of action of pesticides and investigate the toxicity of mixtures. researchgate.netacs.org
Nanotechnology and Novel Delivery Systems for this compound
Nanotechnology is being explored to develop novel delivery systems for this compound, aiming to enhance its efficacy, reduce the required dosage, and minimize environmental impact. Nanocarriers can improve the stability of this compound formulations, prevent early degradation, and extend their longevity. meddocsonline.org Nanoencapsulation, for instance, shows promise for more efficient use and safer handling of pesticides, leading to less environmental exposure. researchgate.net Nanothis compound formulations, particularly those based on nanoemulsions, have demonstrated enhanced larvicidal activity and target specificity against certain mosquito species with potentially minimal effects on non-target organisms, in contrast to conventional formulations. researchgate.netfrontiersin.org These systems can facilitate controlled release and targeted delivery, which is crucial for pesticides that are effective at very low doses but can be difficult to apply uniformly. nih.gov Research in this area focuses on various nanocarrier materials and their potential to improve this compound's bioavailability and reduce off-target effects. nih.govjuniperpublishers.com
Refined Models for Environmental Fate and Exposure Assessment
Refining models for assessing the environmental fate and exposure of this compound is an ongoing area of research. These models are essential for understanding how this compound behaves in different environmental compartments (soil, water, air) and for evaluating potential risks to non-target organisms. Previous risk assessments have utilized models like the pesticide root zone model (PRZM) and the exposure analysis modeling system (EXAMS) to estimate this compound concentrations in water. montana.edu However, uncertainties exist in these models, particularly regarding ultra-low volume (ULV) spray applications. montana.edu Future research aims to develop more robust models that incorporate realistic assumptions and account for factors such as the reduction in bioavailability due to the presence of dissolved organic matter. researchgate.net Studies are also focused on better understanding the deposition and air concentrations of this compound after different application methods. montana.edu Refined models are crucial for conducting more accurate ecological risk assessments and informing regulatory decisions. montana.eduresearchgate.netepa.govepa.gov
Interdisciplinary Research on this compound in a Changing Climate Context
The impact of climate change on pest distribution, insecticide efficacy, and environmental fate necessitates interdisciplinary research on this compound. Changes in temperature, precipitation patterns, and extreme weather events can influence the behavior and susceptibility of target pests, alter the environmental persistence and transport of this compound, and potentially lead to shifts in the geographic areas where this compound is used. Interdisciplinary studies involving entomologists, environmental scientists, toxicologists, and climate scientists are needed to understand these complex interactions. Research on the environmental in the context of climate change is already an area of focus, with studies exploring critical environmental issues and leveraging diverse methods. sissa.itecehh.org While specific studies directly linking this compound research with climate change impacts were not extensively detailed in the search results, the broader call for interdisciplinary approaches in climate change research sissa.itecehh.orgasm.org highlights the importance of integrating climate considerations into future this compound studies, particularly concerning pest management strategies and environmental risk assessments under changing climatic conditions.
Ethical Considerations and Societal Implications of this compound Research
Research involving pesticides like this compound also raises important ethical considerations and societal implications. These include the responsible conduct of research, particularly studies involving human exposure, and the broader societal impacts of this compound use on human health and the environment. Ethical assessments of research protocols, including those for evaluating the efficacy of this compound-treated materials, are crucial to ensure the well-being of participants and the societal value of the research. epa.govepa.gov Discussions around the use of data from human volunteer studies involving experimental exposure to pesticides highlight complex and unresolved ethical dilemmas. researchgate.net Societal factors, such as economic situation, social class, and access to healthcare, can influence the prevalence of conditions treated with this compound, like pediculosis, underscoring the need to consider these aspects in public health strategies and research. nih.govmdpi.com Future research should continue to address these ethical dimensions and societal implications, ensuring transparency, informed consent, and equitable distribution of both the benefits and potential risks associated with this compound use and research.
Q & A
Q. What experimental protocols are recommended for assessing permethrin toxicity in aquatic organisms?
The OECD semi-static fish embryo acute toxicity test (FET) is a standardized method to determine lethal concentration ranges. Key steps include:
- Exposing embryos to this compound at concentrations like 1 µg/L (PL) and 10 µg/L (PH) for 96 hours.
- Normalizing data by organ (brain, liver, gonads) due to varying lipidomic profiles.
- Using ANOVA to analyze interactions between treatment, generation (F0-F2), and sex . Example Data: LC50 values for zebrafish embryos typically range from 0.18–0.32 µg/L under semi-static conditions.
Q. How should researchers address this compound’s stability in laboratory settings?
To minimize degradation:
- Store this compound in tightly sealed containers at 4°C, away from light and heat sources.
- Validate concentration stability via HPLC or GC-MS before and after experiments.
- Use non-sparking tools and explosion-proof equipment when handling to prevent combustion .
Q. What are the key considerations for designing in vitro studies on this compound’s neurotoxic effects?
- Focus on sodium ion channel modulation, as this compound prolongs neuronal excitation by inhibiting channel closure.
- Use patch-clamp electrophysiology to measure ion flux in mammalian or insect cell lines.
- Include controls for temperature and solvent effects (e.g., DMSO) .
Advanced Research Questions
Q. How can conflicting carcinogenicity data from rodent studies be reconciled?
Q. What statistical approaches resolve genotype-phenotype discrepancies in this compound-resistant insect populations?
- Use probit analysis to calculate LC50 values and chi-square tests to assess homogeneity.
- For non-significant χ² values (e.g., F1 and parental strains), assume monogenic resistance.
- For significant χ² in backcross/F2 generations (p<0.05), infer polygenic inheritance or epistasis . Example: Soybean looper F1 hybrids showed 17.2-fold tolerance vs. S strains but 5.4-fold lower than R strains, indicating incomplete dominance .
Q. How should multi-generational lipidomic changes from this compound exposure be analyzed?
- Perform ANOVA with three factors: treatment (PH/PL), generation (F0-F2), and sex.
- Conduct post-hoc Tukey tests for sex-specific datasets (e.g., lysoPC levels in gonads).
- Report effect sizes and confidence intervals for organ-specific variations .
Q. What methodologies validate this compound’s epidemiological link to thyroid cancer?
- Design case-control studies with this compound exposure biomarkers (e.g., urinary metabolites).
- Adjust for confounders (e.g., pesticide co-exposures) using multipollutant regression models.
- Validate findings with in vitro assays measuring thyroid hormone disruption (e.g., T3/T4 ELISA) .
Methodological Guidance
Q. How to optimize this compound formulation for material science applications?
- For textile treatments:
- Use β-cyclodextrin (β-CD) to enhance this compound binding (e.g., 15 g/L this compound in curtain fabrics).
- Characterize release kinetics via UV-Vis spectroscopy under simulated environmental conditions .
Q. What frameworks ensure rigorous research question formulation?
Q. How to address non-reproducible results in this compound bioassays?
- Standardize test organisms (e.g., same zebrafish strain, age, and rearing conditions).
- Predefine statistical power (α=0.05, β=0.2) and sample sizes using tools like G*Power.
- Document all protocols in supplemental materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
